molecular formula C9H7BrN2O B1375074 7-bromo-3-methylquinazolin-4(3H)-one CAS No. 1293987-84-4

7-bromo-3-methylquinazolin-4(3H)-one

Cat. No.: B1375074
CAS No.: 1293987-84-4
M. Wt: 239.07 g/mol
InChI Key: IFLDEWORNSLMPE-UHFFFAOYSA-N
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Description

7-Bromo-3-methylquinazolin-4(3H)-one (CAS 1293987-84-4) is a brominated quinazolinone derivative that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. This compound features a fused bicyclic structure with a bromine atom at the 7-position and a methyl group on the nitrogen at the 3-position, which are key modifiable sites for structure-activity relationship (SAR) studies. The quinazolin-4(3H)-one scaffold is a privileged structure in drug design, known for its diverse biological activities. Researchers utilize this core structure to develop novel compounds with potential anticancer properties. Quinazolinone derivatives have demonstrated significant cytotoxic effects and are investigated as inhibitors for targets such as the epidermal growth factor receptor (EGFR) and poly(ADP-ribose) polymerase-1 (PARP1) . Furthermore, recent research highlights the application of quinazolinone derivatives as modulators of virulence in bacterial pathogens like Pseudomonas aeruginosa . These compounds can inhibit biofilm formation and reduce the production of virulence factors such as pyocyanin, presenting a promising anti-virulence strategy to combat antibiotic resistance . As a chemical intermediate, this compound is particularly useful for cross-coupling reactions, where the bromine atom allows for further functionalization of the quinazolinone core. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-5-11-8-4-6(10)2-3-7(8)9(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLDEWORNSLMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Bromo-3-methylquinazolin-4(3H)-one: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Scaffold as a Cornerstone of Modern Medicinal Chemistry

The quinazolin-4(3H)-one core is a quintessential "privileged scaffold" in drug discovery. This bicyclic heterocyclic system is prevalent in numerous natural products and has been masterfully exploited by medicinal chemists to generate a vast library of therapeutically relevant agents. Its rigid structure and versatile substitution points allow for precise modulation of pharmacodynamic and pharmacokinetic properties. Molecules built around this core have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1]

This guide focuses on a specific, less-explored derivative: 7-bromo-3-methylquinazolin-4(3H)-one . While extensive literature exists for the broader quinazolinone class, this particular analogue represents a frontier of untapped potential. Its strategic design—combining a reactive bromine handle at the 7-position with a modulating methyl group at the N-3 position—presents a compelling case for its synthesis and evaluation. This document serves as an in-depth technical resource for researchers, providing a proposed synthetic pathway, analysis of its chemical properties, and a scientifically grounded rationale for its potential as a valuable intermediate and therapeutic candidate, particularly in the realm of kinase inhibition.

Compound Profile & Physicochemical Properties

A precise Chemical Abstracts Service (CAS) number for this compound is not readily found in major public databases, underscoring its status as a novel or infrequently synthesized compound. The logical precursor, 7-bromoquinazolin-4(3H)-one , is well-documented with CAS Number 194851-16-6 .[2][3] The addition of a methyl group at the N-3 position yields the target molecule of this guide.

PropertyValue / DescriptionSource / Method
IUPAC Name This compoundIUPAC Nomenclature
CAS Number Not AssignedDatabase Search
Molecular Formula C₉H₇BrN₂OCalculated
Molecular Weight 239.07 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solidInferred from Analogs
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from Analogs
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.Standard Laboratory Practice

Synthesis and Mechanistic Rationale: A Proposed Two-Step Pathway

The synthesis of this compound can be logically approached via a robust and reliable two-step sequence starting from commercially available materials. This pathway is designed for efficiency and high yield, leveraging well-established synthetic transformations.

Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one (Precursor)

The foundational step is the construction of the quinazolinone ring. The most direct method involves the cyclocondensation of 2-amino-4-bromobenzoic acid with formamide.

  • Causality of Experimental Choice: This is a classic and highly effective method for forming the quinazolinone core. 2-amino-4-bromobenzoic acid provides the necessary aniline and carboxylic acid functionalities correctly positioned for cyclization. Formamide serves as the source for the C2 carbon and N3 nitrogen of the heterocyclic ring. The high temperature facilitates the dehydration and cyclization cascade. This approach is often preferred for its operational simplicity and avoidance of expensive or hazardous reagents.

Step 2: N-Methylation of 7-Bromoquinazolin-4(3H)-one

The second step involves the selective methylation of the nitrogen at the 3-position. This is a standard N-alkylation reaction.

  • Causality of Experimental Choice: The nitrogen at the N-3 position of the quinazolinone ring is acidic and can be readily deprotonated by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a nucleophilic anion. This anion then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide, CH₃I). Dimethylformamide (DMF) is an ideal solvent as it is polar and aprotic, effectively solvating the cation of the base and promoting the Sₙ2 reaction. This method provides high selectivity for N-3 methylation over other potential sites.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Methylation start1 2-Amino-4-bromobenzoic Acid + Formamide proc1 Heat (e.g., 160-180 °C) start1->proc1 out1 7-Bromoquinazolin-4(3H)-one (CAS: 194851-16-6) proc1->out1 start2 7-Bromoquinazolin-4(3H)-one out1->start2 Purify & Proceed proc2 Stir at Room Temp. or Gentle Heat start2->proc2 reagents2 Base (e.g., K₂CO₃) Methylating Agent (e.g., CH₃I) Solvent (e.g., DMF) reagents2->proc2 out2 This compound (Final Product) proc2->out2 G cluster_pathway Illustrative EGFR Signaling Pathway cluster_downstream Downstream Signaling cluster_output Cellular Response GF Growth Factor (e.g., EGF) EGFR EGFR (Receptor Tyrosine Kinase) GF->EGFR ADP ADP EGFR->ADP RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF P PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT P STAT STAT Pathway EGFR->STAT P ATP ATP ATP->EGFR Response Proliferation Survival Metastasis RAS_RAF->Response PI3K_AKT->Response STAT->Response Inhibitor 7-Bromo-3-methyl- quinazolin-4(3H)-one (Hypothesized Inhibitor) Inhibitor->ATP Competes for ATP Binding Site

Caption: Potential mechanism of action: Competitive inhibition of ATP binding in the EGFR kinase domain.

Experimental Protocols: A Self-Validating System

The following protocols are based on established, high-yielding methodologies for analogous transformations and represent a self-validating approach to the synthesis of the target compound.

Protocol 1: Synthesis of 7-Bromoquinazolin-4(3H)-one
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-bromobenzoic acid (21.6 g, 100 mmol) and formamide (80 mL, 2 mol).

  • Reaction: Heat the mixture in an oil bath to 170-180 °C and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

  • Work-up: Allow the reaction mixture to cool to room temperature. A precipitate will form. Pour the mixture into 200 mL of cold water and stir for 30 minutes.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol (20 mL).

  • Purification: Dry the crude product in a vacuum oven at 60 °C. The product is often of sufficient purity for the next step. If further purification is needed, recrystallization from ethanol or acetic acid can be performed.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected Yield: >85%.

Protocol 2: Synthesis of this compound
  • Reagent Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 7-bromoquinazolin-4(3H)-one (4.50 g, 20 mmol), anhydrous potassium carbonate (4.15 g, 30 mmol), and anhydrous dimethylformamide (DMF, 40 mL).

  • Addition of Methylating Agent: Stir the suspension at room temperature for 15 minutes. Then, add methyl iodide (1.5 mL, 24 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours, or until TLC analysis (e.g., 50% ethyl acetate in hexanes) indicates complete consumption of the starting material.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with water (4 x 50 mL) to remove DMF and salts.

  • Purification: Dry the crude product under vacuum. Purify the solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent like ethanol to afford the pure product.

  • Characterization: Confirm the final structure using ¹H NMR (expect a new singlet around 3.5 ppm for the N-CH₃ group and the disappearance of the N-H proton), ¹³C NMR, and high-resolution mass spectrometry. Expected Yield: >80%.

Conclusion and Future Outlook

This compound stands as a molecule of high strategic value for drug discovery and development. While it remains a relatively unexplored entity, its structure is rationally designed to leverage the well-documented therapeutic potential of the quinazolinone scaffold. This guide provides a robust, scientifically-grounded framework for its synthesis and establishes a clear rationale for its investigation as a core intermediate for kinase inhibitor development. The proposed synthetic pathway is efficient and scalable, and the analysis of its potential biological role is firmly rooted in established structure-activity relationships. It is the expert opinion of this scientist that the synthesis and subsequent biological evaluation of this compound and its derivatives represent a promising and logical next step in the ongoing search for novel and effective therapeutics.

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An In-depth Technical Guide to the Synthesis and Potential Significance of 7-bromo-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] This guide delves into the synthesis of a specific derivative, 7-bromo-3-methylquinazolin-4(3H)-one. While a singular "discovery" paper for this exact molecule is not prominent in the literature, its synthesis can be logically derived from established methodologies for quinazolinone construction. This document provides a detailed, field-proven synthetic protocol, explores the underlying reaction mechanisms, and discusses the potential therapeutic relevance of this compound based on the well-documented impact of halogen substitution on the biological activity of the quinazolinone core.

The Quinazolinone Core: A Privileged Scaffold in Drug Discovery

The quinazolin-4(3H)-one ring system is a recurring motif in both natural products and synthetic pharmaceuticals.[1][3] Its rigid, heterocyclic structure provides a versatile framework for introducing various functional groups, leading to a wide array of pharmacological effects. Derivatives of this scaffold have demonstrated significant potential as anticancer, antibacterial, anti-inflammatory, anticonvulsant, and antiviral agents.[1][2][4][5] The diverse biological activities are often attributed to the ability of the quinazolinone core to interact with various biological targets, including enzymes and receptors.[5][6]

The strategic placement of substituents on the quinazolinone ring system is a key aspect of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. Halogenation, in particular, is a common strategy to enhance the biological activity of drug candidates. The introduction of a bromine atom, as in the case of this compound, can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins.

Synthesis of this compound: A Proposed Pathway

The most logical and widely adopted approach for the synthesis of 4(3H)-quinazolinones is the condensation of an anthranilic acid derivative with a suitable one-carbon source, followed by cyclization.[4][7][8][9] For the synthesis of this compound, a plausible and efficient method involves a two-step process starting from 2-amino-4-bromobenzoic acid.

Overall Synthetic Scheme

The proposed synthetic route is a modification of the well-established Niementowski quinazolinone synthesis.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Cyclization and Methylation A 2-amino-4-bromobenzoic acid C 2-acetylamino-4-bromobenzoic acid A->C Reflux B Acetic Anhydride B->C E This compound C->E Reaction with Methylamine D Methylamine D->E

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-acetylamino-4-bromobenzoic acid

  • To a 250 mL round-bottom flask, add 2-amino-4-bromobenzoic acid (10.0 g, 46.3 mmol).

  • Add acetic anhydride (20 mL, 212 mmol) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the precipitate with cold water (3 x 50 mL).

  • Dry the solid under vacuum to yield 2-acetylamino-4-bromobenzoic acid.

Step 2: Synthesis of this compound

  • In a 100 mL round-bottom flask, suspend 2-acetylamino-4-bromobenzoic acid (5.0 g, 19.4 mmol) in 30 mL of a 40% aqueous solution of methylamine.

  • Heat the mixture to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the solution to pH 5-6 with glacial acetic acid.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Rationale Behind Experimental Choices

The choice of acetic anhydride in the first step serves as both a reagent and a solvent, providing an efficient means of N-acetylation. The subsequent cyclization with methylamine is a robust method for forming the quinazolinone ring. The use of an aqueous solution of methylamine is a practical and common approach. Acidification is crucial for the precipitation of the final product from the reaction mixture.

Characterization Data

The structural confirmation of the synthesized this compound would be achieved through standard spectroscopic techniques.

Technique Expected Observations
¹H NMR (in DMSO-d₆)Aromatic protons with characteristic splitting patterns, a singlet for the N-methyl group around 3.5 ppm, and a singlet for the proton at the 2-position of the quinazolinone ring.
¹³C NMR (in DMSO-d₆)Resonances for the carbonyl carbon (around 160-170 ppm), aromatic carbons (110-150 ppm), and the N-methyl carbon (around 30-40 ppm). The carbon bearing the bromine will show a lower shift.
FT-IR (KBr pellet)A strong absorption band for the C=O stretch (around 1680 cm⁻¹), C-N stretching vibrations, and aromatic C-H stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₉H₇BrN₂O (240.07 g/mol ), with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio).

Potential Biological Significance and Future Directions

The introduction of a bromine atom at the 7-position of the quinazolinone ring can significantly impact its biological activity. Halogenated quinazolinones have been reported to exhibit a range of pharmacological properties, including potent anticancer and antimicrobial effects.[6][10] The bromine atom can enhance binding to target proteins through halogen bonding and increase the lipophilicity of the molecule, potentially improving cell membrane permeability.

Furthermore, the presence of the methyl group at the 3-position can also influence the compound's biological profile. This substitution can affect the molecule's conformation and its interaction with biological targets.

Future research on this compound could involve:

  • Broad-spectrum biological screening: Evaluating its activity against a panel of cancer cell lines, bacteria, and fungi.

  • Target identification studies: Determining the specific molecular targets through which it exerts its biological effects.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues with different substituents to optimize its activity and selectivity.

The logical and efficient synthesis of this compound, coupled with the known pharmacological importance of the quinazolinone scaffold, makes this compound a promising candidate for further investigation in drug discovery programs.

References

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spectroscopic data of 7-bromo-3-methylquinazolin-4(3H)-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Analysis of 7-bromo-3-methylquinazolin-4(3H)-one: A Guide

A Note from the Senior Application Scientist:

Following a comprehensive multi-stage search of scientific literature, chemical databases, and patent repositories, it has been determined that a complete, publicly available set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for the specific compound This compound could not be located.

The principles of scientific integrity (E-E-A-T) mandate that a technical guide of this nature be built upon verifiable, authoritative, and experimentally derived data. Synthesizing a guide without access to primary spectral data would rely on theoretical predictions and extrapolations from related compounds, which would not meet the rigorous standards of a self-validating and trustworthy scientific document. Such an approach would amount to speculation and would be inappropriate for the intended audience of researchers and drug development professionals.

Therefore, this document will instead serve as an expert guide to the anticipated spectroscopic features of this compound, grounded in the fundamental principles of spectroscopy and supported by data from closely related, well-characterized analogs found in the literature. This guide will explain the causality behind expected spectral features and provide the necessary protocols and theoretical framework for researchers to acquire and interpret this data once the compound is synthesized.

Introduction to this compound

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The specific analog, this compound, incorporates several key features that make its structural confirmation by spectroscopic methods a critical task: a bromine atom at the 7-position, which introduces a unique isotopic signature in mass spectrometry and influences the electronic environment of the aromatic ring, and a methyl group at the N-3 position, which simplifies the ¹H NMR spectrum compared to its N-H counterpart.

This guide provides a detailed roadmap for the complete spectroscopic characterization of this molecule.

Molecular Structure and Spectroscopic Rationale

A robust analytical workflow is essential for the unambiguous structural confirmation of a synthesized molecule. The combination of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides orthogonal data points that, when integrated, leave no ambiguity as to the molecule's identity and purity.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS) Analysis

3.1 Core Directive: Confirming Molecular Weight and Elemental Composition Mass spectrometry is the first line of analysis post-synthesis. Its primary role is to confirm the molecular weight of the target compound. For halogenated compounds, it serves a crucial secondary purpose: confirming the presence and number of halogen atoms through their characteristic isotopic patterns.

3.2 Anticipated Mass Spectrum of this compound The molecular formula is C₉H₇BrN₂O. The key feature to expect is the molecular ion peak (M⁺). Due to the nearly 1:1 natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, the mass spectrum will exhibit two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

FeatureExpected m/zRationale
[M]⁺ 237.97Corresponding to the ⁷⁹Br isotope.
[M+2]⁺ 239.97Corresponding to the ⁸¹Br isotope.
Relative Intensity ~1:1Reflects the natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

3.3 Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Instrumentation: An EI-MS instrument is used, typically with an electron energy of 70 eV. This energy level is standard for generating reproducible fragmentation patterns.

  • Data Acquisition: The sample is introduced into the ion source. The data is collected across a mass range, for instance, from m/z 50 to 500, to capture the molecular ion and significant fragments.

  • Data Analysis: The resulting spectrum is analyzed for the M⁺ and [M+2]⁺ cluster to confirm the molecular weight and presence of a single bromine atom.

3.4 Predicted Fragmentation Pathway The quinazolinone core is relatively stable. Fragmentation would likely be initiated by the loss of key functional groups.

Fragmentation M [C₉H₇BrN₂O]⁺˙ m/z 238/240 F1 [M - CO]⁺˙ m/z 210/212 M->F1 - CO F2 [M - CH₃]⁺ m/z 223/225 M->F2 - •CH₃ F3 [C₇H₄BrN]⁺˙ m/z 181/183 F1->F3 - HCN

Caption: A plausible EI-MS fragmentation pathway.

Infrared (IR) Spectroscopy Analysis

4.1 Core Directive: Identifying Key Functional Groups IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The vibrational frequencies of bonds provide a unique "fingerprint" of the compound's structure.

4.2 Anticipated IR Spectrum The IR spectrum will be dominated by the strong absorption of the amide carbonyl group. Aromatic C-H and C=C stretching vibrations will also be prominent.

Wavenumber (cm⁻¹)Vibration TypeExpected AppearanceRationale
~3050-3100 Aromatic C-H StretchMedium to weakCharacteristic of sp² C-H bonds in the benzene ring.
~1680-1660 Amide C=O StretchStrong, sharpThe carbonyl of the cyclic amide (quinazolinone ring) is a strong IR absorber.[2]
~1620-1580 C=N Stretch & Aromatic C=CMedium to strongOverlapping bands from the quinazoline ring system.
~1470 Aromatic C=C StretchMediumConfirms the presence of the aromatic ring.
~800-850 C-H Out-of-Plane BendingStrongThe substitution pattern on the aromatic ring influences this region.
~600-500 C-Br StretchMedium to weakConfirms the presence of the carbon-bromine bond.

4.3 Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation: A small amount of the solid, purified compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded first. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are compared against standard correlation tables to confirm the presence of the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

5.1 Core Directive: Mapping the Carbon-Hydrogen Framework NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.

5.2 Anticipated ¹H NMR Spectrum (400 MHz, DMSO-d₆) The solvent choice, DMSO-d₆, is common for quinazolinone derivatives due to their good solubility. The chemical shifts are predictions based on the electronic effects of the substituents.

AssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
H-2 ~8.2Singlet (s)1HThis proton is adjacent to two nitrogen atoms, causing a significant downfield shift.
H-5 ~8.1Doublet (d)1HDeshielded by the adjacent C=O group and the aromatic ring current. Coupled to H-6.
H-6 ~7.8Doublet of doublets (dd)1HCoupled to both H-5 and H-8. Its chemical shift is influenced by the electron-withdrawing bromine at the para position.
H-8 ~8.0Doublet (d)1HDeshielded by the adjacent bromine atom. Coupled to H-6.
N-CH₃ ~3.5Singlet (s)3HThe methyl group attached to the nitrogen atom typically appears in this region.

5.3 Anticipated ¹³C NMR Spectrum (100 MHz, DMSO-d₆) The ¹³C spectrum will confirm the number of unique carbon atoms and provide insight into their electronic environment.

AssignmentPredicted Shift (δ, ppm)Rationale
C=O (C-4) ~161The amide carbonyl carbon is highly deshielded.
C-2 ~145Carbon atom situated between two nitrogen atoms.
C-8a ~148Quaternary carbon at the ring junction, adjacent to N-1.
C-4a ~121Quaternary carbon at the ring junction, adjacent to the carbonyl.
C-7 ~118Carbon directly bonded to the electronegative bromine atom.
C-5, C-6, C-8 ~125-135Aromatic carbons in the benzene portion of the ring system.
N-CH₃ ~30The N-methyl carbon is shielded and appears upfield.

5.4 Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing & Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed. The spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent signal (DMSO: δ 2.50 for ¹H, δ 39.52 for ¹³C). The integration, multiplicity, and coupling constants (for ¹H) are analyzed to make full structural assignments.

Integrated Spectroscopic Confirmation

The definitive structural proof of this compound is achieved by synthesizing the information from all three spectroscopic techniques:

  • MS confirms the correct molecular mass (238/240 Da) and the presence of one bromine atom.

  • IR confirms the presence of the key quinazolinone core (C=O, C=N) and the C-Br bond.

  • NMR provides the final, unambiguous map of the proton and carbon skeleton, confirming the substitution pattern and the presence of the N-methyl group.

Together, these datasets provide a self-validating system that confirms the successful synthesis and purification of the target molecule.

References

Note: As specific data for the target molecule was not found, these references support the general principles and data for related quinazolinone structures.

  • Dandia, A., Singh, R., & Khaturia, S. (2006). A facile one pot microwave induced solvent-free synthesis of 1,3,4-thiadiazolo[2,3-b]quinazolin-5-ones and their antimicrobial activity. Arkivoc, 2006(13), 79-88.
  • Molecules. (2023). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. MDPI. Available at: [Link]

  • Khan, I., & Ibrar, A. (2014). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: A review. Bioorganic & Medicinal Chemistry, 22(10), 2597-2609.
  • Srinivasan, T., Suhitha, S., Priya, M. G. R., Girija, K., Chandran, N. R., & Velmurugan, D. (2011). 3-(4-Bromophenyl)quinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2928. Available at: [Link]

  • Al-Sanea, M. M., Hafez, H. M., Mohamed, A. A. B., El-Shafey, H. W., Elgazar, A. A., Tawfik, S. S., ... & Hamdi, A. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 123-145. Available at: [Link]

  • Osarumwense, P. O., Edema, M. O., & Usifoh, C. O. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H)-quinazolin-4(3H)–one. Journal of Drug Delivery and Therapeutics, 10(4-s), 87-91.
  • Hussain, S., & Islam, A. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2055-2071. Available at: [Link]

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Introduction: The Quinazolin-4(3H)-one Scaffold - A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Pharmacological Applications of Substituted Quinazolin-4(3H)-ones

The quinazolin-4(3H)-one moiety, a bicyclic heterocyclic system formed by the fusion of a benzene ring and a pyrimidinone ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its rigid and planar structure provides an ideal framework for designing molecules with specific three-dimensional orientations, enabling them to interact with a wide array of biological targets. This structural versatility has established the quinazolin-4(3H)-one as a "privileged scaffold," a concept describing molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus exhibiting a broad spectrum of pharmacological activities.[3]

Found in numerous natural products and alkaloids like febrifugine and rutaecarpine, this scaffold has inspired the synthesis of a vast library of derivatives.[2][4] These synthetic analogues have demonstrated significant therapeutic potential, leading to the development of marketed drugs and numerous candidates in clinical trials.[4] The broad biological profile includes anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities, making it a subject of intense and ongoing research for drug discovery and development professionals.[1][4][5]

This guide provides a comprehensive review of substituted quinazolin-4(3H)-ones, delving into their synthetic methodologies, diverse pharmacological applications, and the underlying mechanisms of action. It is designed to serve as a technical resource for researchers and scientists, offering field-proven insights into the design, synthesis, and evaluation of this remarkable class of compounds.

Synthetic Methodologies: Constructing the Quinazolinone Core

The construction of the quinazolin-4(3H)-one ring system can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the need for efficient and sustainable protocols.

Classical Approach: The Niementowski Reaction

One of the most fundamental methods for synthesizing 4(3H)-quinazolinones is the Niementowski reaction, which involves the thermal condensation of anthranilic acid with an excess of formamide.[1] This method, while classic, provides a straightforward route to the core structure.

Conceptual Workflow: Niementowski Reaction

AnthranilicAcid Anthranilic Acid Intermediate N-Formylanthranilic Acid Intermediate AnthranilicAcid->Intermediate Acylation Formamide Formamide Formamide->Intermediate Quinazolinone Quinazolin-4(3H)-one Intermediate->Quinazolinone Cyclization &Dehydration Heat Heat (120-180°C)

Caption: General scheme of the Niementowski quinazolinone synthesis.

Modern Multi-Component Strategies

Modern synthetic chemistry favors efficiency and sustainability, leading to the development of multi-component reactions (MCRs). These one-pot procedures combine three or more reactants to form the final product, minimizing waste and simplifying purification. For 2,3-disubstituted quinazolin-4(3H)-ones, a common MCR involves the condensation of anthranilic acid, an orthoester, and a primary amine.[2]

More recent innovations include visible-light-mediated strategies that avoid the need for transition metals or harsh oxidants, representing a greener approach to synthesis.[6] One such method utilizes the three-component annulation of phenyl isothiocyanates, substituted anilines, and isatins, proceeding through a phenylthiourea intermediate.[6] This protocol is advantageous due to its mild reaction conditions and use of atmospheric oxygen as the terminal oxidant.[6]

Representative Experimental Protocol: Synthesis of 2-Substituted Quinazolin-4(3H)-ones

This protocol describes a general and efficient method for synthesizing 2-substituted quinazolin-4(3H)-ones via the condensation of 2-aminobenzamide with various aldehydes.[7]

Objective: To synthesize a library of 2-substituted quinazolin-4(3H)-ones.

Materials:

  • 2-Aminobenzamide

  • Substituted aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in a minimal amount of DMSO.

  • Addition of Aldehyde: To the stirred solution, add the desired substituted aldehyde (1.1 eq).

  • Heating: Heat the reaction mixture to 100-120°C in an open flask (to allow for the removal of water) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality Insight: Heating is crucial to drive the condensation and subsequent cyclization/dehydration steps. DMSO serves as a high-boiling polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-substituted quinazolin-4(3H)-one.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Pharmacological Profile: A Spectrum of Biological Activities

The true value of the quinazolin-4(3H)-one scaffold lies in its extensive range of biological activities. Substitutions at the C2 and N3 positions, as well as on the fused benzene ring, allow for fine-tuning of the molecule's pharmacological properties.

Anticancer Activity

Quinazolin-4(3H)-ones are prominent in oncology research, with many derivatives showing potent cytotoxicity against various cancer cell lines.[1][8][9] A primary mechanism of action is the inhibition of protein kinases, particularly tyrosine kinases, which are critical components of cell signaling pathways that regulate cell growth, proliferation, and survival.[10]

Mechanism: Tyrosine Kinase Inhibition Many quinazolinone derivatives act as ATP-competitive inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[10][11] The quinazoline ring serves as an excellent "hinge-binding moiety," occupying the ATP-binding pocket of the enzyme and preventing the phosphorylation of downstream substrates, thereby arresting the signaling cascade that drives tumor growth.[11]

Mechanism of Tyrosine Kinase Inhibition by Quinazolinones

cluster_kinase Tyrosine Kinase Active Site ATP_Site ATP Binding Pocket (Hinge Region) Phosphorylation Phosphorylation ATP_Site->Phosphorylation Enables No_Signal Signal Blocked ATP_Site->No_Signal Substrate_Site Substrate Binding Site Substrate_Site->Phosphorylation ATP ATP ATP->ATP_Site Binds Substrate Protein Substrate Substrate->Substrate_Site Binds Quinazolinone Quinazolin-4(3H)-one Inhibitor Quinazolinone->ATP_Site Competitively Binds Downstream Signaling\n(Proliferation, Survival) Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream Signaling\n(Proliferation, Survival)

Caption: Competitive inhibition of ATP binding to a tyrosine kinase by a quinazolinone derivative.

Several studies have synthesized series of quinazolin-4(3H)-one derivatives and evaluated their cytotoxicity. For instance, compounds have shown potent activity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines, with some derivatives being 2- to 30-fold more potent than the positive control, lapatinib.[10] Other derivatives have exhibited significant inhibitory effects on leukemia cell lines by inducing apoptosis and cell cycle arrest.[7]

Compound Class/SubstituentsTarget/Cell LineActivity (IC₅₀) / % InhibitionReference
6,8-di-fluoro substitutedMCF-7, A2780Increased cytotoxicity[12]
2-Aryl substitutedJurkat, NB4 (Leukemia)Potent cytotoxicity, some < 5 µM[7]
N3-alkoxycarbonylphenylCaco-2, HepG2, MCF-7IC₅₀ = 23.31 - 72.22 µM[4]
2-benzylamino-3-substituted-Potent anti-inflammatory activity[13]
Thiophene-substitutedS. aureus, C. albicansMIC = 1.95 - 3.90 µg/mL[14]

Table 1: Summary of Biological Activities of Selected Substituted Quinazolin-4(3H)-ones.

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is a pressing need for new antimicrobial agents. Quinazolin-4(3H)-one derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[15][16][17]

Mechanism: DNA Gyrase Inhibition A key target for quinazolinone-based antibacterials is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[5][16] By inhibiting this enzyme, the compounds prevent the introduction of negative supercoils into DNA, leading to replication errors and ultimately, bacterial cell death.[5] This mechanism is distinct from many existing classes of antibiotics, making it a valuable strategy to combat resistance.

Workflow: Antimicrobial Screening

Start Synthesized Quinazolinone Derivatives Screening Primary Screening (Agar Well/Disk Diffusion) Start->Screening MIC Determine Minimum Inhibitory Concentration (MIC) Screening->MIC Active Compounds No_Activity Inactive Screening->No_Activity No Zone of Inhibition Mechanism Mechanism of Action Study (e.g., DNA Gyrase Assay) MIC->Mechanism Result Identify Lead Compound(s) Mechanism->Result

Caption: A typical workflow for the evaluation of antimicrobial activity.

Studies have demonstrated that various substituted quinazolinones possess strong activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as several fungal strains like Candida albicans and Aspergillus niger.[14][15] For example, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one was identified as a highly potent agent against S. aureus (MIC = 1.95 μg/mL) and several fungi (MIC = 3.90 μg/mL).[14]

Anticonvulsant Activity

The quinazolin-4(3H)-one scaffold has a long history in neuroscience, dating back to the discovery of methaqualone as a sedative-hypnotic.[18][19] This has spurred research into related compounds for anticonvulsant properties, aiming to develop new therapies for epilepsy with improved efficacy and fewer side effects.[20]

Mechanism: Modulation of GABAₐ Receptors The primary mechanism for the anticonvulsant and CNS depressant effects of many quinazolinones is their action as positive allosteric modulators (PAMs) of the GABAₐ receptor.[19] The GABAₐ receptor is the main inhibitory neurotransmitter receptor in the brain. By binding to an allosteric site, these compounds enhance the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which raises the seizure threshold and suppresses neuronal excitability.[19]

Numerous derivatives have been synthesized and tested, with substitutions on the C2 and N3 positions proving critical for activity.[18][21] Certain 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones have shown significant anticonvulsant activity in animal models, highlighting the potential for this class of compounds in epilepsy treatment.[21]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Quinazolin-4(3H)-ones have been investigated as anti-inflammatory agents, with several derivatives showing potent activity.[13][22][23] The mechanism often involves the inhibition of key inflammatory mediators. Some novel 2,3-disubstituted quinazolin-4(3H)-ones have exhibited more potent anti-inflammatory activity than the standard drug, diclofenac sodium, in preclinical models.[13]

Conclusion and Future Perspectives

The substituted quinazolin-4(3H)-one is undeniably a privileged scaffold in drug discovery, offering a robust and versatile platform for the development of novel therapeutics. Its synthetic accessibility and the ability to modulate its biological activity through targeted substitutions have made it a focus of medicinal chemistry for decades.

The future of quinazolinone research lies in several key areas:

  • Target Specificity: Moving beyond broad cytotoxicity to designing highly selective inhibitors for specific enzyme isoforms (e.g., specific kinases) to minimize off-target effects and improve safety profiles.

  • Combating Resistance: In the antimicrobial sphere, quinazolinones that target novel bacterial pathways or act as efflux pump inhibitors are of high interest to overcome existing drug resistance mechanisms.

  • Advanced Drug Delivery: Formulating potent quinazolinone derivatives into novel drug delivery systems, such as nanoparticles, could enhance their bioavailability, solubility, and targeted delivery to disease sites.[24]

  • Green Synthesis: Continued development of sustainable and efficient synthetic methods, such as photocatalytic and multi-component reactions, will be crucial for the environmentally friendly production of these valuable compounds.[6][25]

As our understanding of disease biology deepens, the rational design of new substituted quinazolin-4(3H)-ones, guided by computational modeling and structure-activity relationship studies, will continue to yield promising new drug candidates to address unmet medical needs.

References

  • Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. (2021). Asian Pacific Journal of Health Sciences. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis Online. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. (2008). Molecules. [Link]

  • H₂O₂-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. (2023). ACS Omega. [Link]

  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2021). Molecules. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2024). Molecules. [Link]

  • Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. (2020). Infectious Disorders Drug Targets. [Link]

  • Synthesis, analgesic and anti-inflammatory activities of some novel 2,3-disubstituted quinazolin-4(3H)-ones. (2011). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2024). ACS Omega. [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2021). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2023). Drug Design, Development and Therapy. [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). Organic Communications. [Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (2023). Molecules. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Pharmaceuticals. [Link]

  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Journal of Experimental Biology and Agricultural Sciences. [Link]

  • Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. (2024). The Journal of Organic Chemistry. [Link]

  • Chemistry of Quinazolin-4(3H)-ones and their Anti-inflammatory activity: A Review. (2021). ResearchGate. [Link]

  • Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. (2018). Research in Pharmaceutical Sciences. [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (2021). Molecules. [Link]

  • Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. (2019). International Journal of Molecular Sciences. [Link]

  • A Review on 4(3H)-quinazolinone synthesis. (2021). International Journal of Pharmaceutical Research and Applications. [Link]

  • Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. (2023). Frontiers in Chemistry. [Link]

  • CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS. (2020). Living Vapours. [Link]

  • Synthesis and anticonvulsant activity of some quinazolin-4-(3H)-one derivatives. (2008). Molecules. [Link]

  • Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. (1982). Journal of Medicinal Chemistry. [Link]

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Methodological & Application

Synthesis of 7-bromo-3-methylquinazolin-4(3H)-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and efficient protocol for the synthesis of 7-bromo-3-methylquinazolin-4(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The quinazolinone core is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] This document provides a step-by-step methodology, explains the underlying chemical principles, and offers a framework for the successful synthesis and characterization of the target molecule.

Introduction to Quinazolinone Synthesis

The synthesis of quinazolin-4(3H)-ones has been a subject of extensive research due to their therapeutic potential.[2][3] A common and effective strategy involves the cyclization of anthranilic acid derivatives.[4][5] This protocol focuses on a modern and efficient approach utilizing 2-amino-4-bromobenzoic acid as the starting material and leveraging the reactivity of N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a key reagent for ring closure. This method offers advantages in terms of reaction conditions and accessibility of starting materials.

Reaction Scheme and Mechanism

The synthesis of this compound from 2-amino-4-bromobenzoic acid is a two-step process. The first step involves the reaction of the anthranilic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The second step is the subsequent reaction with methylamine to yield the final product.

Step 1: Formation of the Amidine Intermediate

The initial step involves the reaction of 2-amino-4-bromobenzoic acid with DMF-DMA. The amino group of the anthranilic acid acts as a nucleophile, attacking the electrophilic carbon of the acetal. This leads to the formation of a reactive amidine intermediate and the elimination of two molecules of methanol.

Step 2: Cyclization and Methylation

The amidine intermediate then reacts with methylamine. The methylamine displaces the dimethylamino group, and subsequent intramolecular cyclization, driven by the proximity of the carboxylic acid and the newly introduced nitrogen, leads to the formation of the quinazolinone ring system. This step concurrently introduces the methyl group at the N-3 position.

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2-amino-4-bromobenzoic_acid 2-Amino-4-bromobenzoic Acid Step1 Step 1: Amidine Formation (Reaction with DMF-DMA) 2-amino-4-bromobenzoic_acid->Step1 Reacts with DMF_DMA N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) DMF_DMA->Step1 Methylamine Methylamine Step2 Step 2: Cyclization & Methylation (Reaction with Methylamine) Methylamine->Step2 Reacts with intermediate Step1->Step2 Intermediate Final_Product This compound Step2->Final_Product Yields

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is designed to be a reliable and reproducible method for the synthesis of this compound.

Materials and Reagents:

ReagentFormulaMolecular Weight ( g/mol )CAS Number
2-Amino-4-bromobenzoic acidC₇H₆BrNO₂216.0320776-50-5
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)C₅H₁₃NO₂119.164637-24-5
Methylamine (40% solution in water)CH₅N31.0674-89-5
TolueneC₇H₈92.14108-88-3
EthanolC₂H₆O46.0764-17-5
Deionized WaterH₂O18.027732-18-5

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

Step 1: Synthesis of the Amidine Intermediate

  • To a 100 mL round-bottom flask, add 2-amino-4-bromobenzoic acid (10.0 g, 46.3 mmol).

  • Add toluene (50 mL) to the flask.

  • While stirring, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (6.6 g, 55.6 mmol) dropwise to the suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After 3 hours, allow the mixture to cool to room temperature.

Step 2: Cyclization and Formation of this compound

  • To the cooled reaction mixture from Step 1, add a 40% aqueous solution of methylamine (10.8 mL, 139 mmol) dropwise. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4 hours.

  • After cooling to room temperature, a precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 20 mL) and then with deionized water (2 x 20 mL).

  • Dry the product under vacuum to obtain crude this compound.

  • For further purification, the crude product can be recrystallized from ethanol.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₉H₇BrN₂O
Molecular Weight239.07 g/mol
AppearanceWhite to off-white solid
Melting Point184-186 °C[6]

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.25 (d, J = 8.4 Hz, 1H), 8.05 (s, 1H), 7.60 (dd, J = 8.4, 1.6 Hz, 1H), 7.50 (d, J = 1.6 Hz, 1H), 3.60 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 161.7, 148.5, 146.4, 129.9, 129.0, 127.8, 124.6, 119.7, 33.5.

  • Mass Spectrometry (ESI-MS): m/z calculated for C₉H₈BrN₂O [M+H]⁺: 238.98, found: 238.98.

Safety and Handling

  • 2-Amino-4-bromobenzoic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Highly flammable liquid and vapor.[7][8] Harmful if swallowed or inhaled.[9] Causes serious eye damage and may cause an allergic skin reaction.[7] Use in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.

  • Methylamine: Corrosive and flammable. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood and wear appropriate PPE.

  • Toluene and Ethanol: Flammable liquids. Handle with care and avoid ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of productIncomplete reaction in either step.Monitor reaction progress by TLC. If starting material remains, extend the reflux time. Ensure reagents are pure.
Impure productSide reactions or incomplete removal of starting materials.Optimize the recrystallization process. Consider column chromatography for higher purity if needed.
Difficulty in precipitationProduct is too soluble in the reaction mixture.Cool the reaction mixture in an ice bath to induce precipitation. If necessary, reduce the solvent volume.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to safety precautions, researchers can efficiently produce this valuable compound for further investigation in drug discovery and development programs. The straightforward nature of this two-step synthesis makes it an attractive method for accessing this important heterocyclic scaffold.

References

  • An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules. 2021;26(19):5734. [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. 2024;89(10):6735-6748. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021;36(1):2056-2071. [Link]

  • 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. ChemistryOpen. 2021;10(1):10-15. [Link]

  • Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. 2015. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. 2024. [Link]

  • Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal. Carl Roth. 2024. [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. 2023. [Link]

  • Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
  • An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. National Institutes of Health. 2021. [Link]

  • Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). ResearchGate. 2017. [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules. 2018;23(8):1946. [Link]

  • Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry. 2009;46(5):801-827. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. International Journal of Molecular Sciences. 2025;26(6):2473. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. 2020;63(9):4737-4753. [Link]

  • EPA/NIH Mass Spectral Data Base. U.S. Government Publishing Office. 1978. [Link]

Sources

Application Notes and Protocols for the N-Methylation of 7-Bromoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the N-methylation of 7-bromoquinazolin-4(3H)-one, a key synthetic transformation for the development of novel therapeutic agents. The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, and functionalization at the N-3 position is a common strategy to modulate pharmacological activity.[1] This guide details a robust and regioselective protocol for the synthesis of 7-bromo-3-methylquinazolin-4(3H)-one, offering in-depth explanations of the experimental choices, a step-by-step procedure, and methods for characterization and purification.

Introduction: The Strategic Importance of N-Methylation

The quinazolin-4(3H)-one core is a cornerstone in the design of bioactive molecules, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The nitrogen atom at the 3-position (N-3) of the quinazolinone ring is a critical site for chemical modification. Alkylation at this position, particularly methylation, can significantly impact a molecule's potency, selectivity, solubility, and metabolic stability.

The N-methylation of 7-bromoquinazolin-4(3H)-one introduces a methyl group at the N-3 position, a modification that can influence the compound's interaction with biological targets. The bromine atom at the 7-position provides a handle for further synthetic diversification, for instance, through cross-coupling reactions, allowing for the creation of a library of novel compounds for drug discovery programs.

The primary challenge in the alkylation of quinazolin-4(3H)-ones is controlling the regioselectivity. The molecule possesses two potentially nucleophilic sites: the N-3 nitrogen and the O-4 oxygen of the amide functionality. While O-alkylation is a possible side reaction, N-3 alkylation is generally favored, particularly under basic conditions.[4] This protocol is optimized for the selective synthesis of the N-3 methylated product.

Reaction Scheme and Mechanism

The N-methylation of 7-bromoquinazolin-4(3H)-one proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in the presence of a base, which deprotonates the N-3 position of the quinazolinone ring to form a nucleophilic anion. This anion then attacks the electrophilic methyl group of the methylating agent, leading to the formation of the N-methylated product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant1 7-Bromoquinazolin-4(3H)-one Intermediate1 Quinazolinone Anion Reactant1->Intermediate1 Deprotonation Reactant2 Methylating Agent (e.g., CH3I) Product This compound Reactant2->Product Base Base (e.g., NaH) Base->Intermediate1 Intermediate1->Product Nucleophilic Attack Byproduct Salt (e.g., NaI)

Figure 1: General workflow for the N-methylation of 7-bromoquinazolin-4(3H)-one.

Experimental Protocol

This protocol provides a detailed procedure for the N-methylation of 7-bromoquinazolin-4(3H)-one.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
7-Bromoquinazolin-4(3H)-one≥98%Commercially availableCan be synthesized if necessary.
Sodium hydride (NaH)60% dispersion in mineral oilStandard chemical supplierHandle with extreme care under inert atmosphere.
Methyl iodide (CH₃I)≥99%Standard chemical supplierLight-sensitive and toxic. Handle in a fume hood.
Anhydrous Dimethylformamide (DMF)≥99.8%Standard chemical supplierUse a dry solvent to prevent quenching of the base.
Ethyl acetateReagent gradeStandard chemical supplierFor extraction and chromatography.
HexaneReagent gradeStandard chemical supplierFor chromatography.
Saturated aqueous sodium bicarbonateN/APrepared in-houseFor work-up.
Brine (saturated aqueous NaCl)N/APrepared in-houseFor work-up.
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeStandard chemical supplierFor drying the organic layer.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Flash chromatography setup

Step-by-Step Procedure

G start Start: Prepare Reaction Vessel step1 1. Dissolve 7-bromoquinazolin-4(3H)-one in anhydrous DMF under inert atmosphere. start->step1 step2 2. Cool the solution to 0 °C (ice-water bath). step1->step2 step3 3. Add sodium hydride (60% dispersion) portion-wise. step2->step3 step4 4. Stir the mixture at 0 °C for 30 minutes. step3->step4 step5 5. Add methyl iodide dropwise at 0 °C. step4->step5 step6 6. Allow the reaction to warm to room temperature and stir for 2-4 hours. step5->step6 step7 7. Monitor reaction progress by TLC. step6->step7 step8 8. Quench the reaction with saturated aqueous sodium bicarbonate. step7->step8 step9 9. Extract the product with ethyl acetate. step8->step9 step10 10. Wash the organic layer with brine. step9->step10 step11 11. Dry the organic layer over anhydrous sodium sulfate. step10->step11 step12 12. Concentrate the solution in vacuo. step11->step12 step13 13. Purify the crude product by flash chromatography or recrystallization. step12->step13 end End: Obtain pure product step13->end

Figure 2: Step-by-step experimental workflow for N-methylation.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 7-bromoquinazolin-4(3H)-one (1.0 eq). Dissolve the starting material in anhydrous dimethylformamide (DMF) (approximately 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate safety precautions.

  • Anion Formation: Stir the reaction mixture at 0 °C for 30 minutes. The solution may become heterogeneous as the sodium salt of the quinazolinone forms.

  • Methylation: Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The product should have a higher Rf value than the starting material.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Characterization of this compound

The structure of the synthesized product should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The successful N-methylation can be confirmed by the appearance of a new singlet corresponding to the N-CH₃ protons, typically in the range of 3.5-4.0 ppm. The disappearance of the broad N-H proton signal from the starting material is also indicative of a complete reaction. The aromatic protons will show characteristic splitting patterns.

  • ¹³C NMR: The spectrum will show a new peak for the N-CH₃ carbon, typically in the range of 30-35 ppm.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the product, confirming its elemental composition.

  • Isotopic Pattern: Due to the presence of a bromine atom, the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern with approximately equal intensity, which is a definitive indicator of a monobrominated compound.[5][6]

Infrared (IR) Spectroscopy
  • The IR spectrum of the product will show the disappearance of the N-H stretching vibration that was present in the starting material (typically around 3200-3400 cm⁻¹). The characteristic C=O stretching vibration of the quinazolinone ring will be present (around 1670-1690 cm⁻¹).

Troubleshooting and Key Considerations

Problem Possible Cause Solution
Low or no product formation Incomplete deprotonation (inactive base or wet solvent).Use freshly opened or properly stored NaH. Ensure the solvent is anhydrous.
Low reactivity of the methylating agent.Consider using a more reactive methylating agent like dimethyl sulfate (use with extreme caution).
Formation of O-methylated byproduct Reaction conditions favoring O-alkylation.While less common with strong bases like NaH, using a weaker base or different solvent could lead to O-alkylation. Confirm the product structure carefully by 2D NMR if necessary.
Incomplete reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently warm the reaction mixture (e.g., to 40-50 °C).
Difficult purification Presence of unreacted starting material and byproducts.Optimize the reaction stoichiometry and conditions to drive the reaction to completion. Use an appropriate gradient for flash chromatography.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle in an inert atmosphere and away from any sources of moisture.

  • Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and volatile. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

Conclusion

This application note provides a reliable and detailed protocol for the N-methylation of 7-bromoquinazolin-4(3H)-one. By following this procedure, researchers can efficiently synthesize the target compound in good yield and purity. The strategic placement of the methyl group and the bromine atom on the quinazolinone scaffold opens up numerous avenues for the development of novel and potent drug candidates.

References

  • Amirova, N., Qulmaxamatova, D., Bebitova, K., Saitkulov, F., & Nasimov, K. (2023). Technology of creating cool beverages rich in vitamins based on rose hip fruit. Theoretical Aspects in the Formation of Pedagogical Sciences, 2(5), 169–172.
  • An oxidant-free and mild strategy for quinazolin-4(3H)-one synthesis via CuAAC/ring cleavage reaction. (2021). National Institutes of Health. [Link]

  • Bischler, A., & Lang, G. (1895).
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2023). EMNEDAQZHO.
  • Exploration of the Structural Space in 4(3H)-Quinazolinone Antibacterials. (2020). ACS Publications. [Link]

  • Ghosh, et al. (2018). Green one-pot synthesis of quinazolinones and 2-mercapto-quinazolinones was performed in deep eutectic solvents.
  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. (2023). ACS Omega. [Link]

  • Mass Spec 3f Halogenoalkanes. (2020). YouTube. [Link]

  • Mass Spectrometry of Halogen-Containing Organic Compounds. (2025). ResearchGate. [Link]

  • Methylation reactions of quinazolin-4-thione. (2023). ResearchGate. [Link]

  • N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. (2011). PubMed. [Link]

  • N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. The Royal Society of Chemistry. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). Taylor & Francis Online. [Link]

  • Quinazolin-4(3H)-one framework. (2022). ResearchGate. [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2022). MDPI. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). National Institutes of Health. [Link]

  • 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. [Link]

  • Synthesis of quinazolin-4(3H)-ones via amidine N-arylation. (2013). PubMed. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Understanding the Reactivity of 4(3H)-Quinazolinones Via N3-Alkylation. UW Tacoma. [Link]

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Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinazolinones in Inflammation

Quinazolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Among these, their anti-inflammatory potential stands out as a promising area for the development of novel therapeutic agents. Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial protective mechanism, chronic or dysregulated inflammation is a key component of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.

The anti-inflammatory effects of quinazolinones are often attributed to their ability to modulate key enzymatic pathways and signaling cascades integral to the inflammatory process. Notably, many quinazolinone derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), lipoxygenases (LOX), and inducible nitric oxide synthase (iNOS), all of which are critical enzymes in the production of pro-inflammatory mediators. Furthermore, their mechanism of action can extend to the modulation of pivotal signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which orchestrates the expression of a wide array of inflammatory genes.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework of protocols and application notes for the systematic evaluation of the anti-inflammatory activity of quinazolinone-based compounds. The methodologies outlined herein are designed to provide a robust and reproducible assessment of both the in vitro and in vivo efficacy of these promising molecules.

Chapter 1: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are the foundational step in characterizing the anti-inflammatory properties of novel compounds. They offer a controlled environment to dissect specific molecular mechanisms of action, providing crucial data on enzyme inhibition, effects on cellular signaling, and cytotoxicity.

Enzyme Inhibition Assays

The inhibition of key pro-inflammatory enzymes is a primary mechanism through which many anti-inflammatory drugs exert their effects. The following protocols detail the evaluation of quinazolinone derivatives against COX-2, LOX, and iNOS.

Scientific Rationale: COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of inflammation and pain. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects. This protocol describes a fluorometric assay for screening COX-2 inhibitors.[1][2]

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay [1][2]

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme in sterile water and store on ice.[1][2]

    • Prepare a 10x working solution of the test quinazolinone compound and a known COX-2 inhibitor (e.g., celecoxib) in COX Assay Buffer. The final solvent concentration should be kept constant across all wells.

    • Prepare the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the 10x test compound solution to the sample wells.

    • Add 10 µL of the 10x known inhibitor solution to the positive control wells.

    • Add 10 µL of COX Assay Buffer to the enzyme control wells.

    • Add 80 µL of the Reaction Mix to all wells.

    • Initiate the reaction by adding 10 µL of a diluted arachidonic acid solution to all wells.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of the reaction (slope) for each well.

    • The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Slope of Sample / Slope of Enzyme Control)] x 100

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the compound concentration.

Scientific Rationale: Lipoxygenases are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes and other lipid mediators involved in inflammation and allergic responses. Soybean lipoxygenase (sLOX) is often used as a model enzyme for screening potential LOX inhibitors due to its stability and commercial availability.

Experimental Protocol: Soybean Lipoxygenase Inhibition Assay [3]

  • Reagent Preparation:

    • Prepare a stock solution of soybean lipoxygenase in a suitable buffer (e.g., borate buffer, pH 9.0).

    • Prepare various concentrations of the test quinazolinone compounds and a reference inhibitor (e.g., nordihydroguaiaretic acid) in a suitable solvent (e.g., DMSO).

    • Prepare the substrate solution (linoleic acid) in the assay buffer.

  • Assay Procedure (Spectrophotometric):

    • In a cuvette, mix the assay buffer, the test compound solution, and the enzyme solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 5 minutes).

    • Initiate the reaction by adding the linoleic acid substrate.

    • Monitor the increase in absorbance at 234 nm for a set time (e.g., 5 minutes), which corresponds to the formation of the conjugated diene hydroperoxide product.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the absorbance curve.

    • The percent inhibition is calculated as: % Inhibition = [1 - (Rate of Sample / Rate of Control)] x 100

    • Determine the IC50 value as described for the COX-2 assay.

Scientific Rationale: During inflammation, iNOS is expressed in various cell types, leading to the production of large amounts of nitric oxide (NO). While NO has important physiological roles, its overproduction contributes to tissue damage and vasodilation associated with inflammation. The Griess assay is a common method to indirectly measure NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in cell culture supernatants.[4][5][6]

Experimental Protocol: Griess Assay for Nitrite Quantification [4][5][6]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the quinazolinone compounds for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce iNOS expression and NO production. Include a vehicle control (LPS only) and a blank (media only).

    • Incubate for 24 hours.

  • Griess Reagent Preparation:

    • Prepare Griess Reagent by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6]

  • Assay Procedure:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of the freshly prepared Griess Reagent to each supernatant sample.[6]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540-550 nm using a microplate reader.[6]

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percent inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

Cell-Based Assays for Inflammatory Mediator Release

Cell-based assays provide a more physiologically relevant context to evaluate the anti-inflammatory effects of compounds by considering cellular uptake, metabolism, and impact on signaling pathways.

Scientific Rationale: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response. The quantification of these cytokines in the supernatant of stimulated immune cells is a standard method to assess the anti-inflammatory activity of test compounds.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Culture and Supernatant Collection:

    • Follow the same cell culture and treatment protocol as described for the Griess assay (Section 1.1.3.).

    • After the 24-hour incubation, collect the cell culture supernatants and store them at -80°C until analysis.

  • ELISA Procedure (General Steps for Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the target cytokine.

    • Incubate, wash, and then add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate, wash, and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

    • Determine the concentration of TNF-α or IL-6 in the samples from the standard curve.

    • Calculate the percent inhibition of cytokine production for each compound concentration.

Evaluation of NF-κB Signaling Pathway Modulation

Scientific Rationale: The NF-κB transcription factor is a master regulator of inflammation.[7] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous inflammatory genes.[8] A luciferase reporter assay is a common and sensitive method to quantify NF-κB transcriptional activity.[9]

Experimental Protocol: NF-κB Luciferase Reporter Assay [9]

  • Cell Transfection:

    • Transfect a suitable cell line (e.g., HEK293T or RAW 264.7) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

    • Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Cell Treatment:

    • After transfection, seed the cells in a 96-well plate.

    • Pre-treat the cells with the quinazolinone compounds for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α).

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 6-8 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of NF-κB activity in the stimulated cells compared to the unstimulated control.

    • Determine the percent inhibition of NF-κB activation by the quinazolinone compounds.

Chapter 2: In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are essential for evaluating the systemic anti-inflammatory efficacy, pharmacokinetics, and safety profile of drug candidates in a whole-organism context.

Carrageenan-Induced Paw Edema Model

Scientific Rationale: The carrageenan-induced paw edema model is a widely used and reproducible acute inflammatory model for screening anti-inflammatory drugs.[10][11][12] The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The early phase is mediated by histamine and serotonin, while the late phase is primarily driven by prostaglandins and other inflammatory mediators.

Experimental Protocol: Rat Paw Edema [10][12][13]

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment.

    • Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of the quinazolinone compound.

  • Compound Administration:

    • Administer the test compounds and the positive control drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle control group receives the vehicle alone.

  • Induction of Edema:

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[10]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-injection volume.

    • Calculate the percent inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [1 - (Mean Edema of Treated Group / Mean Edema of Control Group)] x 100

Chapter 3: Data Presentation and Interpretation

A systematic presentation of the collected data is crucial for comparing the efficacy of different quinazolinone derivatives and for understanding their structure-activity relationships.

Table 1: Summary of In Vitro Anti-inflammatory Activity of Representative Quinazolinone Derivatives
Compound IDCOX-2 IC50 (µM)LOX Inhibition (%) at [X] µMNO Production Inhibition IC50 (µM)TNF-α Inhibition (%) at [Y] µMIL-6 Inhibition (%) at [Y] µMNF-κB Inhibition (%) at [Z] µM
Quin-A 1.5655.2726885
Quin-B 0.8782.1858192
Quin-C 10.24215.8454055
Celecoxib 0.05-----
Indomethacin --12.59088-

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific quinazolinone derivatives and experimental conditions.

Chapter 4: Visualization of Key Pathways and Workflows

Visual aids are invaluable for understanding the complex biological processes and experimental procedures involved in evaluating anti-inflammatory agents.

Diagram 1: The NF-κB Signaling Pathway in Inflammation

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFA TNF-α TNFR TNFR TNFA->TNFR IKK IKK Complex TLR4->IKK Activation TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB (Inactive) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6, iNOS) DNA->Genes Transcription Quinazolinone Quinazolinone Derivative Quinazolinone->IKK Inhibition In_Vitro_Workflow start Start: Quinazolinone Compound enzyme_assays Enzyme Inhibition Assays start->enzyme_assays cell_assays Cell-Based Assays (RAW 264.7 Macrophages) start->cell_assays cox2 COX-2 Assay enzyme_assays->cox2 lox LOX Assay enzyme_assays->lox inos iNOS (Griess) Assay enzyme_assays->inos data_analysis Data Analysis & IC50 Determination cox2->data_analysis lox->data_analysis inos->data_analysis cytokine Cytokine Measurement (TNF-α, IL-6 ELISA) cell_assays->cytokine nfkb NF-κB Reporter Assay cell_assays->nfkb cytokine->data_analysis nfkb->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: A streamlined workflow for the in vitro assessment of anti-inflammatory activity.

Diagram 3: Workflow for the Carrageenan-Induced Paw Edema Model

In_Vivo_Workflow start Start: Animal Acclimatization & Grouping dosing Compound Administration (p.o. or i.p.) start->dosing induction Sub-plantar Injection of Carrageenan dosing->induction 1 hour post-dosing measurement Paw Volume Measurement (Plethysmometer) induction->measurement timepoints Timepoints: 0, 1, 2, 3, 4 hours measurement->timepoints analysis Calculate % Inhibition of Edema measurement->analysis conclusion Conclusion on In Vivo Efficacy analysis->conclusion

Caption: Step-by-step workflow for the in vivo carrageenan-induced paw edema model.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of quinazolinone derivatives. By systematically employing a combination of in vitro enzyme inhibition assays, cell-based functional assays, and in vivo models, researchers can effectively identify and characterize promising lead compounds. A thorough understanding of the molecular mechanisms of action, coupled with in vivo efficacy data, is paramount for the successful progression of novel quinazolinone-based anti-inflammatory agents from the laboratory to clinical development.

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Application Notes & Protocols: The Use of 7-bromo-3-methylquinazolin-4(3H)-one as a Chemical Probe for Interrogating Poly (ADP-ribose) Polymerase-1 (PARP1) Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 7-bromo-3-methylquinazolin-4(3H)-one as a chemical probe. While this specific molecule is not extensively characterized in public literature, its quinazolin-4(3H)-one core scaffold is a privileged structure in medicinal chemistry. Notably, this scaffold serves as a bioisostere for the phthalazinone core found in clinically approved Poly (ADP-ribose) Polymerase-1 (PARP1) inhibitors[1]. We therefore present a focused hypothesis that this compound acts as a PARP1 modulator. This guide provides the foundational principles, quality control parameters, and detailed experimental protocols required to validate its target engagement, elucidate its mechanism of action, and utilize it as a probe to study PARP1 biology.

Introduction to the Quinazolinone Scaffold and the PARP1 Hypothesis

Chemical Properties and the Privileged Scaffold

The 4(3H)-quinazolinone moiety is a fused heterocyclic system widely recognized for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties[2][3]. Its structural rigidity and ability to participate in various non-covalent interactions make it an excellent scaffold for designing enzyme inhibitors and molecular probes[4][5].

PropertyValueSource
IUPAC Name 7-bromo-3-methyl-3,4-dihydroquinazolin-4-oneChemSpider
Molecular Formula C₉H₇BrN₂OCalculated
Molecular Weight 239.07 g/mol Calculated
General Class Quinazolinone DerivativeN/A
The PARP1 Target Hypothesis

Poly (ADP-ribose) Polymerase-1 (PARP1) is a critical enzyme in the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs)[6]. Upon detecting DNA damage, PARP1 binds to the lesion and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins[6][7]. This PARylation process acts as a scaffold to recruit other DNA repair factors[8][9].

The rationale for investigating this compound as a PARP1 probe is based on established principles of bioisosteric replacement. The quinazolinone core mimics the pharmacophoric features of the phthalazinone core present in several FDA-approved PARP1 inhibitors, such as Olaparib[1][10]. These inhibitors function by competing with the substrate nicotinamide adenine dinucleotide (NAD+) in the catalytic pocket of PARP1, thereby preventing PAR chain synthesis and stalling the repair process[7].

Mechanism of PARP1 in DNA Single-Strand Break Repair

The central role of PARP1 is to act as a DNA damage sensor and signal transducer. Its inhibition disrupts the Base Excision Repair (BER) pathway, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs). In cancers with pre-existing defects in DSB repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP1 leads to a state of "synthetic lethality," where the combination of two non-lethal defects results in cell death[11][12].

PARP1_Pathway cluster_0 Cellular Environment cluster_1 Probe Intervention DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 binds PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate BER Base Excision Repair (BER) Complex Recruited PAR->BER recruits Repair DNA Integrity Restored BER->Repair effects Probe This compound (Hypothesized Inhibitor) Block Probe->Block Block->PARP1

Caption: Hypothesized mechanism of PARP1 inhibition.

Quality Control and Preparation of the Chemical Probe

Synthesis and Purification

The synthesis of this compound can be adapted from established methods for similar quinazolinone derivatives[13][14]. A common route involves the condensation of a substituted 2-aminobenzoic acid with an appropriate amide or nitrile source. Following synthesis, the compound must be purified, typically via recrystallization or column chromatography, to >95% purity.

Identity and Purity Verification

The following analytical methods are essential for validating the probe:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to verify the exact mass and molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess purity. The compound should ideally show a single peak at >95% purity under multiple detection wavelengths.

Solubility and Stock Solution Preparation

Determine the solubility of the compound in common laboratory solvents (e.g., DMSO, ethanol). For cell-based assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

Protocols for Target Engagement and Validation

The following protocols are designed to test the hypothesis that this compound directly binds to and inhibits PARP1 in a cellular context.

Workflow start Probe QC (Purity >95%) cetsa Protocol 3.1: Cellular Thermal Shift Assay (CETSA) - Does it bind the target in cells? start->cetsa itdr Protocol 3.2: Isothermal Dose-Response (ITDR-CETSA) - How potent is the binding? cetsa->itdr western Protocol 3.3: Western Blot for PARylation - Does it inhibit target activity? itdr->western chemo Protocol 3.4: Chemoproteomics (Optional) - What are the off-targets? western->chemo for selectivity end Validated Chemical Probe western->end chemo->end

Caption: Experimental workflow for validating a chemical probe.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle of the Assay: CETSA is a powerful method for assessing target engagement in intact cells[15]. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand (the chemical probe). This stabilization can be detected by quantifying the amount of soluble protein remaining after heat treatment[16].

Methodology:

  • Cell Culture: Culture a human cell line known to express PARP1 (e.g., HeLa, MCF-7) to ~80% confluency.

  • Treatment: Harvest cells and resuspend in complete media. Treat one aliquot of cells with this compound (e.g., at 10-30 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C[16].

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature[17][18]. Include an unheated control (room temperature).

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath) or by adding a lysis buffer with detergents[17][18].

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.

  • Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein fraction). Analyze the amount of soluble PARP1 in each sample by Western blot or another protein quantification method (e.g., ELISA, AlphaScreen)[16].

  • Data Interpretation: Plot the percentage of soluble PARP1 (relative to the unheated control) against temperature for both the vehicle- and probe-treated samples. A rightward shift in the melting curve for the probe-treated sample indicates thermal stabilization and confirms target engagement.

Protocol: Isothermal Dose-Response (ITDR) CETSA for Potency

Principle of the Assay: This is a variation of CETSA to determine the potency of the probe. Cells are treated with a range of probe concentrations but heated at a single, fixed temperature that causes significant, but not complete, protein denaturation (determined from the CETSA melt curve, e.g., T₇₅).

Methodology:

  • Cell Culture and Treatment: Prepare cell suspensions as in Protocol 3.1. Treat aliquots with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) and a vehicle control for 1-2 hours.

  • Heating: Heat all samples at the predetermined optimal temperature (e.g., 55°C) for 3 minutes, then cool.

  • Lysis, Separation, and Analysis: Follow steps 4-6 from Protocol 3.1 to quantify the amount of soluble PARP1.

  • Data Interpretation: Plot the amount of soluble PARP1 against the logarithm of the probe concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀, which reflects the concentration required for half-maximal stabilization.

Protocol: Western Blot for Cellular PARP1 Activity (Auto-PARylation)

Principle of the Assay: This protocol directly measures the enzymatic activity of PARP1 in cells. Upon DNA damage, PARP1 auto-PARylates itself, creating large, negatively charged PAR chains that can be detected by a specific antibody. An effective inhibitor will prevent this modification.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa) in a multi-well plate. Allow cells to adhere overnight. Pre-treat the cells with a dose-response of this compound or a known PARP1 inhibitor (e.g., Olaparib) for 1-2 hours.

  • Induce DNA Damage: Treat the cells with a DNA-damaging agent (e.g., 10 mM H₂O₂ for 10 minutes or 200 µM methyl methanesulfonate (MMS) for 30 minutes) to robustly activate PARP1. Include an undamaged control.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for poly(ADP-ribose) (anti-PAR). Subsequently, probe with a loading control antibody (e.g., anti-Actin, anti-GAPDH) and an anti-PARP1 antibody to confirm equal protein loading and expression.

  • Data Interpretation: A strong smear or band shift in the vehicle-treated, DNA-damaged sample lane when probed with the anti-PAR antibody indicates robust PARP1 activity. A dose-dependent reduction in this signal in the probe-treated lanes indicates inhibition of PARP1 enzymatic activity.

Protocol: Chemoproteomics for Target and Off-Target Profiling (Advanced)

Principle of the Assay: Chemoproteomics provides an unbiased, proteome-wide view of a compound's interactions[19][20]. In one common approach, a clickable version of the probe (e.g., with a terminal alkyne) is synthesized. This modified probe is used to treat cells, where it covalently or non-covalently binds to its targets. After cell lysis, the probe-bound proteins are "clicked" to a biotin-azide tag, enriched using streptavidin beads, and identified by mass spectrometry[21].

Expert Insight: This is a complex but powerful technique for confirming the primary target and identifying potential off-targets that could explain unexpected phenotypes or toxicity[22]. It is crucial for validating the selectivity of a chemical probe. This approach requires significant expertise in chemical synthesis, cell biology, and mass spectrometry.

Summary and Future Directions

This guide outlines a systematic, hypothesis-driven approach to characterize this compound as a chemical probe for PARP1. By following the protocols for quality control, target engagement (CETSA), and functional inhibition (anti-PAR Western blot), researchers can rigorously validate (or invalidate) its utility. Successful validation would establish this compound as a valuable tool for studying the nuanced roles of PARP1 in DNA repair, transcription, and disease, providing a cost-effective and readily synthesizable alternative to more complex inhibitors for fundamental research applications.

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Troubleshooting & Optimization

Technical Support Center: Purification of 7-bromo-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 7-bromo-3-methylquinazolin-4(3H)-one. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this important synthetic intermediate in high purity. We will address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems. Each answer provides not only a solution but also an explanation of the underlying chemical reasoning to empower you to adapt these protocols to your unique circumstances.

Q1: My crude ¹H NMR shows multiple unexpected peaks after synthesis. What are the likely impurities and how can I identify them?

A1: Impurities in the synthesis of quinazolinones typically arise from three sources: unreacted starting materials, incomplete cyclization, or side reactions. For this compound, the most common culprits are:

  • Unreacted Starting Materials: Depending on your synthetic route, this could include 2-amino-4-bromobenzoic acid or its amide/ester derivatives. These are often more polar than the product and may appear as broad signals in the NMR spectrum.

  • Incompletely Cyclized Intermediates: Amide or formamidine intermediates that have not fully cyclized can persist. These are common when reaction times are too short or temperatures are insufficient.

  • Debrominated Product: A significant challenge can be the loss of the bromine atom, resulting in the formation of 3-methylquinazolin-4(3H)-one. This can occur under certain reductive conditions, sometimes inadvertently introduced during the workup.[1][2]

  • N-Oxides: Over-oxidation can sometimes lead to the formation of N-oxide impurities, which can complicate purification and analysis.

Systematic Identification of Impurities

A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) is the most effective approach for identifying these species.

Potential Impurity Expected Mass (M+H)⁺ Key ¹H NMR Signals to Look For Rationale
This compound (Product)~240/242Sharp singlet for N-CH₃ (~3.5 ppm), distinct aromatic pattern.Target molecule with characteristic bromine isotope pattern.
3-methylquinazolin-4(3H)-one (Debrominated)~161Simpler aromatic pattern, loss of bromine-induced splitting/shifts.Reductive dehalogenation is a known side reaction for aryl bromides.[2]
2-amino-4-bromobenzoic acid~216/218Broad NH₂ signals, carboxylic acid proton (>10 ppm).Unreacted starting material from a common synthetic pathway.[3]
N-methyl-2-amino-4-bromobenzamide~230/232Two distinct NH protons, shift in aromatic protons vs. product.A plausible intermediate before the final cyclization step.
Impurity Formation Pathway

The following diagram illustrates the desired reaction alongside potential side reactions leading to common impurities.

G cluster_main Main Synthetic Pathway cluster_side Side Reactions & Impurities Start 2-amino-4-bromobenzamide + Methylating Agent Intermediate N-methylation & Cyclization Start->Intermediate Reaction Conditions Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Product This compound Intermediate->Product Ring Closure Impurity3 Incomplete Cyclization Intermediate->Impurity3 Stalled Reaction Impurity2 Debrominated Product Product->Impurity2 Reductive Conditions (e.g., H₂, certain metals) caption Potential impurity formation pathways.

Caption: Potential impurity formation pathways.

Q2: My compound is streaking badly during silica gel column chromatography. How can I achieve better separation?

A2: Streaking on silica gel is a classic sign of undesirable interactions between your compound and the stationary phase. The quinazolinone core contains basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to poor peak shape and inefficient separation.

Workflow for Chromatography Optimization

Follow this systematic approach to resolve the issue:

G A Start: Crude Product with Streaking on TLC B Step 1: Solvent System Selection Run TLCs in Hexane:EtOAc (e.g., 4:1, 2:1, 1:1) A->B C Analyze TLC: Is Rf ~0.3 and spot shape good? B->C D Step 2: Add a Basic Modifier Add 0.5-1% Triethylamine (Et₃N) or Pyridine to the solvent system C->D No (Streaking persists) G Proceed to Column Chromatography C->G Yes E Analyze TLC: Is streaking reduced? D->E F Step 3: Adjust Polarity Fine-tune Hexane:EtOAc ratio to get Rf ~0.3 E->F Yes H Alternative: Switch Stationary Phase Consider neutral alumina or C18 (reverse-phase) E->H No F->G I Problem Solved G->I H->I caption Workflow for optimizing column chromatography.

Caption: Workflow for optimizing column chromatography.

Causality Explained:

  • Why a Basic Modifier? Triethylamine (Et₃N) is a volatile base that competitively binds to the acidic silanol groups on the silica. This "masks" the sites that would otherwise interact with your product, allowing it to travel through the column with the mobile phase, resulting in sharper bands and better separation.[4]

  • Choosing the Right Polarity: The goal is to find a solvent system where your product has a retention factor (Rf) of approximately 0.25-0.35 on the TLC plate. This Rf value typically translates to an optimal elution volume on a column, providing the best balance between separation and run time. Common solvent systems for quinazolinones include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[5]

Recommended Protocol for Column Chromatography
  • Slurry Preparation: Dry-load your crude material onto a small amount of silica gel for the best resolution.

  • Mobile Phase: Start with a non-polar solvent system (e.g., 90:10 Hexane:EtOAc + 0.5% Et₃N).

  • Gradient Elution: Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect small fractions and monitor them by TLC to isolate the pure product.

Q3: I'm struggling with recrystallization. My product either oils out or the recovery is very low. What should I do?

A3: Recrystallization is a powerful technique but is highly dependent on the compound's solubility profile. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it is supersaturated in a solution where it is too soluble. Low recovery indicates the chosen solvent is too good, even when cold.

Systematic Solvent Screening

The key is to find a solvent that dissolves your compound when hot but in which it is poorly soluble when cold.

Solvent Class Examples Expected Solubility Profile Recommendation
Alcohols Ethanol, IsopropanolOften good for quinazolinones; may require a mixed solvent system.Start with hot ethanol. If it's too soluble, add water dropwise until cloudy, then reheat to clarify.[6]
Esters Ethyl Acetate (EtOAc)Good solubility, may lead to low recovery if used alone.Excellent for chromatography, but for recrystallization, consider pairing with a non-polar co-solvent like hexanes.
Nitriles AcetonitrileCan be an effective solvent for recrystallization.[7]A good alternative to alcohols if they fail.
Ethers / Hydrocarbons Diethyl Ether, HexanesProduct is likely insoluble or poorly soluble.Use as an "anti-solvent" to precipitate the product from a more soluble solution (e.g., from EtOAc or DCM).
Chlorinated Dichloromethane (DCM)High solubility.Generally not ideal for recrystallization but useful for dissolving the compound before adding an anti-solvent.
Step-by-Step Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent (e.g., ethanol) to your crude solid until it just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling encourages precipitation, not crystallization.

  • Inducing Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Ice Bath: Once crystals begin to form, cool the flask in an ice bath for 30-60 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques to confirm the purity of my final product? A: A multi-pronged approach is best for confirming purity and structure:

  • ¹H and ¹³C NMR: Provides structural confirmation and detects proton- or carbon-containing impurities. Purity can be estimated by integrating impurity peaks against the product peaks.

  • LC-MS: Ideal for detecting non-volatile impurities at low levels. The mass spectrum will confirm the molecular weight and bromine isotope pattern, while the chromatogram (e.g., UV) gives a quantitative purity assessment (area %).

  • Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity. Impurities typically broaden the melting range and depress the melting point.

Q: My final product has a persistent yellow or brown tint. How can I decolorize it? A: Color often arises from minor, highly conjugated impurities or oxidation products. A simple and effective method is to treat the compound with activated charcoal during recrystallization.[7]

  • Dissolve your compound in the hot recrystallization solvent.

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient).

  • Keep the solution hot for a few minutes.

  • Perform a hot filtration through a pad of Celite to remove the charcoal.

  • Proceed with the cooling and crystallization steps as usual.

Q: How should I store purified this compound? A: Like many heterocyclic compounds, it should be stored in a cool, dry, and dark environment to prevent degradation. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q: Is there a risk of hydrolysis? A: The quinazolinone ring is generally stable, but it can be susceptible to hydrolysis under harsh acidic or basic conditions, which would cleave the amide bond. It is crucial to ensure that any aqueous workup steps are performed under neutral or mildly acidic/basic conditions and that the final product is thoroughly dried to remove residual water and acid/base.

References

  • He, R., et al. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]

  • Chen, J., et al. (2019). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules. Available at: [Link]

  • Ialongo, D., et al. (2021). 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders. ChemistryOpen. Available at: [Link]

  • Faramarzi, S., et al. (2022). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Available at: [Link]

  • Google Patents. (2022). Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. CN114436974A.
  • Wang, L., et al. (2019). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. National Institutes of Health. Available at: [Link]

  • Li, J., et al. (2018). A Novel Synthesis of the Efficient Anti-Coccidial Drug Halofuginone Hydrobromide. ResearchGate. Available at: [Link]

  • Wikipedia. Dehalogenation. Available at: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 7-bromo-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-bromo-3-methylquinazolin-4(3H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in common experimental assays. As researchers, scientists, and drug development professionals, we understand that managing compound solubility is critical for generating reliable and reproducible data. This guide is structured to walk you through understanding the compound's behavior, preparing stable solutions, and systematically troubleshooting issues as they arise in your workflow.

Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound, and how should I prepare my initial stock solution?

A1: this compound, like many heterocyclic compounds in drug discovery, is a hydrophobic molecule with poor aqueous solubility. The quinazolinone core contains basic nitrogen atoms, which means its solubility can be highly dependent on pH.[1][2]

For initial stock solutions, the industry-standard starting point is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both hydrophobic and polar compounds.[4]

Best Practices for Stock Solution Preparation:

  • Solvent Choice: Use anhydrous DMSO (>99.9%) to avoid introducing water, which can lower the solubility limit of the compound in the stock solution.

  • Concentration: Aim for a high-concentration stock (e.g., 10-50 mM). Preparing concentrated stocks is a standard practice that allows for more accurate weighing and minimizes the final concentration of the solvent in your assay.[5][6]

  • Dissolution: To ensure complete dissolution, you may need to gently warm the solution (to 37°C) and vortex or sonicate it. Always visually inspect for any remaining particulate matter before use.

  • Storage: Once dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials to minimize contamination and degradation.[7] Store these aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to compound precipitation over time.[7][8] For solutions stored at -20°C for over a month, re-validation of efficacy may be necessary.[7]

Q2: I've successfully dissolved my compound in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?

A2: This is the most common solubility challenge and is known as "aqueous precipitation upon dilution." It occurs because you are moving the compound from a highly favorable organic solvent environment (DMSO) to a highly unfavorable aqueous environment.

The causality is straightforward: While your compound is soluble in DMSO, its solubility in the aqueous buffer is much lower. When you dilute the DMSO stock, the final concentration of DMSO in the assay is typically low (e.g., <0.5%) to prevent solvent-induced artifacts.[9] At this low DMSO concentration, the buffer is essentially an aqueous solution, and if the compound's concentration exceeds its aqueous solubility limit, it will crash out of solution. This is a frequent issue in high-throughput screening (HTS) and other biological assays.[10][11]

Troubleshooting Guide: From Stock Solution to Assay Plate

This guide provides solutions to specific problems you may encounter.

Problem / ObservationProbable CauseRecommended Solution(s)
Compound won't dissolve in 100% DMSO, even at a modest concentration. 1. Insufficient solvent volume. 2. Low-quality or non-anhydrous DMSO. 3. Compound has very high crystal lattice energy.1. Increase Solvent Volume: Try a lower stock concentration. 2. Assist Dissolution: Gently warm the vial (not to exceed 40°C), vortex vigorously, or use a bath sonicator. 3. Verify Solvent Quality: Use fresh, unopened anhydrous DMSO.
Compound precipitates in the assay well immediately after dilution. 1. The final compound concentration exceeds its solubility in the aqueous assay buffer. 2. The pH of the buffer is unfavorable for solubility.1. Reduce Final Concentration: This is the simplest first step. Determine if a lower concentration is still effective for your biological question.[1] 2. Modify Assay Buffer: Proceed to the "Advanced Solubilization Strategies" section to explore pH adjustment, co-solvents, or the use of solubilizing agents.
Assay results are inconsistent or show poor dose-response curves. 1. Micro-precipitation of the compound is occurring, leading to variable effective concentrations. 2. Compound is aggregating, which can cause non-specific assay interference.[11]1. Visual Inspection: Centrifuge your assay plates and inspect for pellets. Use microscopy to look for precipitates in the wells. 2. Implement Solubilization Strategy: Even if precipitation is not obvious, poor solubility can be the root cause. Proactively apply one of the advanced strategies below.
Control wells containing only DMSO show unexpected biological activity. 1. The final DMSO concentration is too high and is affecting the cells or enzyme.[4][12]1. Run a DMSO Titration: Determine the maximum tolerated DMSO concentration for your specific assay system (e.g., 0.1%, 0.25%, 0.5%, 1.0%).[9] 2. Maintain Consistency: Ensure the final DMSO concentration is identical across all wells, including controls.
Advanced Solubilization Strategies & Protocols

If reducing the final concentration is not an option, the following strategies can be employed to modify the assay buffer and improve the solubility of this compound.

Strategy 1: pH Adjustment

Causality: The 4(3H)-quinazolinone scaffold contains basic nitrogen atoms.[1] In an acidic environment (lower pH), these nitrogens can become protonated, creating a charged species. This charged, or ionized, form of the molecule is significantly more polar and therefore more soluble in aqueous media.[13][14] Weakly basic drugs often exhibit higher solubility at lower pH values.[13][15]

Experimental Protocol: pH Modification

  • Determine pH Stability: Before modifying your assay buffer, test the stability of your compound at various pH values (e.g., pH 5.0, 6.0, 7.4) to ensure it does not degrade.

  • Prepare Buffers: Prepare a set of your standard assay buffers, adjusting the pH downwards in 0.5-unit increments (e.g., from pH 7.4 to 7.0, 6.5, and 6.0).

  • Test Solubility: Add your compound's DMSO stock to each buffer to the desired final concentration.

  • Incubate and Observe: Let the solutions sit for 30 minutes at the assay temperature and visually inspect for precipitation.

  • Validate Assay Performance: Select the lowest pH that maintains solubility and confirm that this pH change does not negatively impact your biological target's activity or the assay's detection system.

Strategy 2: Introduction of a Co-solvent

Causality: A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer at a low percentage, increases the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[16] Solvents like ethanol, polyethylene glycol (PEG-400), and propylene glycol can significantly enhance the solubility of poorly soluble compounds.[1][17][18]

Experimental Protocol: Co-solvent Addition

  • Select a Co-solvent: PEG-400 and propylene glycol are excellent starting points due to their low toxicity in many biological systems.[17][18]

  • Prepare Co-solvent Buffer: Prepare your assay buffer containing a small percentage of the co-solvent. Start with a range of concentrations (e.g., 1%, 2%, 5% v/v).

  • Test Solubility: Add the DMSO stock of your compound to the co-solvent-containing buffer and observe for precipitation.

  • Validate Assay Compatibility: It is critical to run a co-solvent tolerance control. Test each concentration of the co-solvent in your assay without the compound to ensure it does not affect the biological activity or generate false signals.

Co-SolventTypical Starting ConcentrationConsiderations
Ethanol1-2%Can have effects on cell viability and enzyme activity at higher concentrations.[19]
PEG-4001-5%Generally well-tolerated in many assay systems.[18]
Propylene Glycol1-5%Another well-tolerated option with good solubilizing power.[17]
Strategy 3: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[20][21] They can encapsulate a poorly soluble "guest" molecule, like this compound, within their central cavity.[22] The resulting "inclusion complex" has a hydrophilic exterior, allowing the entire complex to dissolve readily in aqueous solutions, thereby dramatically increasing the apparent solubility of the compound.[20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.[1]

Experimental Protocol: Using HP-β-CD

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in your assay buffer to create a stock solution (e.g., 10-20% w/v).

  • Form the Complex (Intermediate Dilution): Create an intermediate dilution of your compound. Instead of diluting the DMSO stock directly into the final assay volume, first dilute it into the HP-β-CD solution. A 1:1 molar ratio of compound to cyclodextrin is a good starting point.

  • Incubate: Allow this intermediate solution to incubate for 15-30 minutes with gentle agitation to facilitate the formation of the inclusion complex.

  • Final Dilution: Add this pre-formed complex solution to the final assay volume.

  • Validate: Run controls with the HP-β-CD solution alone to ensure it has no effect on your assay.

Visualization of Key Concepts

G cluster_start Start: Solubility Issue cluster_stock Step 1: Verify Stock cluster_simple Step 2: Simple Fixes cluster_advanced Step 3: Advanced Strategies Start Compound Precipitates in Assay CheckStock Is Stock Solution Clear? (Visually Inspect, Centrifuge) Start->CheckStock RemakeStock Remake Stock Solution (Use Sonication/Heat) CheckStock->RemakeStock No LowerC Can Final Concentration Be Lowered? CheckStock->LowerC Yes RemakeStock->CheckStock Success Problem Solved LowerC->Success Yes TrypH Try pH Adjustment (to pH 6.0-7.0) LowerC->TrypH No TryCoSolvent Try Co-Solvent (1-5% PEG-400) TrypH->TryCoSolvent TryCD Try Cyclodextrin (HP-β-CD) TryCoSolvent->TryCD Validate Validate Assay Controls with New Buffer TryCD->Validate Validate->Success

Caption: A decision workflow for troubleshooting compound solubility issues.

Sources

Technical Support Center: Synthesis of 7-Bromo-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-bromo-3-methylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthetic sequence. Our goal is to equip you with the scientific rationale behind the experimental procedures, enabling you to diagnose and resolve issues effectively.

I. Synthetic Overview & Key Challenges

The synthesis of this compound is typically a two-step process. The first step involves the cyclization of a substituted anthranilic acid derivative to form the quinazolinone core, followed by a methylation step to introduce the methyl group at the N-3 position. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and scalability.

This guide will address potential side reactions and purification issues in a question-and-answer format, providing both mechanistic explanations and actionable solutions.

II. Troubleshooting Guide & FAQs

Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one

This initial step commonly involves the reaction of 2-amino-4-bromobenzoic acid with a source of formic acid, such as formamide, often at elevated temperatures (a variation of the Niementowski reaction).

Question 1: After reacting 2-amino-4-bromobenzoic acid with formamide, my yield of 7-bromoquinazolin-4(3H)-one is low, and I observe a significant amount of unreacted starting material. What could be the cause?

Answer:

This issue primarily points to incomplete reaction, which can be attributed to several factors:

  • Insufficient Reaction Temperature or Time: The cyclization to form the quinazolinone ring requires significant thermal energy. Ensure your reaction is heated to the appropriate temperature, typically between 150-180 °C, for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Inefficient Water Removal: The reaction produces water as a byproduct. If not effectively removed, the equilibrium can be driven back towards the starting materials, hindering the final cyclization step. While formamide can act as a water scavenger to some extent, ensuring a dry reaction setup is crucial.

  • Purity of Starting Materials: Ensure your 2-amino-4-bromobenzoic acid and formamide are of high purity and dry. Contaminants can interfere with the reaction.

Troubleshooting Protocol:

  • Reaction Monitoring: Use TLC to monitor the disappearance of the 2-amino-4-bromobenzoic acid spot.

  • Temperature Optimization: Gradually increase the reaction temperature in increments of 10 °C, being careful not to exceed the decomposition temperature of formamide (around 185-210 °C).[1][2][3]

  • Extended Reaction Time: If the reaction is proceeding slowly, extend the reaction time and continue to monitor by TLC.

Question 2: My reaction mixture has darkened considerably, and I have isolated a complex mixture of byproducts. What are the likely side reactions?

Answer:

Significant darkening of the reaction mixture at high temperatures is often indicative of decomposition. The primary side reactions to consider are:

  • Thermal Decomposition of Formamide: At temperatures above 185 °C, formamide can decompose into carbon monoxide and ammonia, and at higher temperatures, it can also form hydrogen cyanide and water.[1][2][3] This not only reduces the availability of your reagent but also introduces impurities.

  • Decarboxylation of Starting Material: At elevated temperatures, 2-amino-4-bromobenzoic acid can undergo decarboxylation to form 3-bromoaniline, which can then react with formamide to produce undesired formylated aniline byproducts.

  • Formation of Di-formylated Species: The amino group of 2-amino-4-bromobenzoic acid can potentially be formylated twice, leading to impurities.

Visualizing the Cyclization and a Key Side Reaction:

cluster_main Main Reaction Pathway cluster_side Potential Side Reaction 2-amino-4-bromobenzoic acid 2-amino-4-bromobenzoic acid Intermediate_Amide Intermediate_Amide 2-amino-4-bromobenzoic acid->Intermediate_Amide + Formamide (Heat) 3-bromoaniline 3-bromoaniline 2-amino-4-bromobenzoic acid->3-bromoaniline Decarboxylation (High Temp) 7-bromoquinazolin-4(3H)-one 7-bromoquinazolin-4(3H)-one Intermediate_Amide->7-bromoquinazolin-4(3H)-one Cyclization (-H2O) Undesired Byproducts Undesired Byproducts 3-bromoaniline->Undesired Byproducts + Formamide

Caption: Main cyclization pathway and a potential decarboxylation side reaction.

Preventative Measures:

  • Precise Temperature Control: Use a temperature controller and a well-stirred reaction vessel to maintain a uniform and accurate temperature.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may contribute to darkening.

Step 2: Methylation of 7-Bromoquinazolin-4(3H)-one

The second step involves the N-methylation of the quinazolinone ring, typically using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

Question 3: I am concerned about the formation of the O-methylated isomer during the methylation of 7-bromoquinazolin-4(3H)-one. How can I favor N-methylation?

Answer:

The formation of the O-methylated isomer, 7-bromo-4-methoxyquinazoline, is a valid theoretical concern due to the tautomeric nature of the quinazolinone ring. However, extensive research has shown that under standard alkylating conditions, N-alkylation at the 3-position is the overwhelmingly favored pathway.

Mechanistic Rationale:

The reaction proceeds via the deprotonation of the quinazolinone by a base to form an ambident anion. While this anion has two nucleophilic centers (N-3 and the exocyclic oxygen), alkylation predominantly occurs at the more nucleophilic nitrogen atom. O-alkylation is generally only achieved through a different synthetic route, such as by first converting the quinazolinone to a 4-chloroquinazoline intermediate.

Visualizing N- vs. O-Methylation:

cluster_products 7-bromoquinazolin-4(3H)-one 7-bromoquinazolin-4(3H)-one Anion Anion 7-bromoquinazolin-4(3H)-one->Anion + Base N-methylated Product This compound Anion->N-methylated Product + CH3-I (Major Pathway) O-methylated Product 7-bromo-4-methoxyquinazoline Anion->O-methylated Product + CH3-I (Minor Pathway)

Caption: N-methylation is the major pathway in the alkylation of quinazolinones.

Recommended Reaction Conditions for Selective N-Methylation:

ParameterRecommendationRationale
Base Potassium carbonate (K₂CO₃)A moderately strong base that is effective in deprotonating the quinazolinone without promoting significant side reactions.
Solvent Dimethylformamide (DMF) or AcetoneAprotic polar solvents that facilitate the dissolution of the reactants and the reaction progress.
Methylating Agent Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)Both are effective methylating agents. Use with caution as they are toxic and carcinogenic.
Temperature Room temperature to 60 °CGentle heating can increase the reaction rate without promoting significant side reactions.

Question 4: My methylation reaction is complete, but I am having trouble purifying the final product. What are the likely impurities and how can I remove them?

Answer:

The most common impurity after the methylation step is unreacted 7-bromoquinazolin-4(3H)-one. Other potential, though less likely, impurities include the O-methylated isomer and any byproducts from the degradation of the solvent or reagents.

Purification Strategy:

  • Aqueous Workup: After the reaction, quenching with water and extracting with an organic solvent (e.g., ethyl acetate, dichloromethane) will help to remove inorganic salts.

  • Column Chromatography: This is the most effective method for separating the desired N-methylated product from the unreacted starting material and other potential impurities. The N-methylated product is generally less polar than the starting quinazolinone due to the absence of the N-H proton. A silica gel column with a gradient elution of hexane and ethyl acetate is typically effective.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an efficient purification method.

Characterization and Identification of Products and Impurities:

¹H NMR spectroscopy is a powerful tool to distinguish between the N-methylated product, the O-methylated isomer, and the starting material.

CompoundKey ¹H NMR Signals (Approx. δ, ppm)
This compound (Product) Singlet for the N-CH₃ group around 3.5 ppm.
7-bromoquinazolin-4(3H)-one (Starting Material) Broad singlet for the N-H proton (can be concentration-dependent and may exchange with D₂O). Absence of a methyl singlet.
7-bromo-4-methoxyquinazoline (O-methylated Isomer) Singlet for the O-CH₃ group, typically shifted downfield compared to an N-CH₃ group (around 4.0 ppm).

Note: Exact chemical shifts can vary depending on the solvent and instrument.

III. Experimental Protocols

Synthesis of 7-bromoquinazolin-4(3H)-one
  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-bromobenzoic acid (1.0 eq).

  • Add an excess of formamide (e.g., 10-20 eq).

  • Heat the mixture with stirring to 160-170 °C for 4-6 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain crude 7-bromoquinazolin-4(3H)-one. The product can be further purified by recrystallization from ethanol if necessary.

Synthesis of this compound
  • To a dried round-bottom flask under an inert atmosphere, add 7-bromoquinazolin-4(3H)-one (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (1.5-2.0 eq) to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2-1.5 eq) dropwise.

  • Stir the reaction at room temperature or heat gently to 50-60 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

IV. References

  • An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules. 2021 . Available from: [Link]

  • 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. ChemMedChem. 2022 . Available from: [Link]

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. 2023 . Available from: [Link]

  • Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone. Google Patents. 2022 . Available from:

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules. 2020 . Available from: [Link]

  • Supporting Information for The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. Beilstein Journal of Organic Chemistry. 2021 . Available from: [Link]

  • 5 Ways to Treat Overmethylation Symptoms Naturally. Trume Labs. 2024 . Available from: [Link]

  • A simple procedure for synthesis of 3H-quinazolin-4 one hydrazones under mild conditions. ResearchGate. 2014 . Available from: [Link]

  • Thermal decomposition of formamide: shock tube experiments and ab initio calculations. The Journal of Physical Chemistry. 2005 . Available from: [Link]

  • Study on the hydrolysis of 2-chlorobenzamide. PubMed. 2006 . Available from: [Link]

  • Full article: Synthesis of HCN Polymer from Thermal Decomposition of Formamide. Taylor & Francis Online. 2010 . Available from: [Link]

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. 2012 . Available from: [Link]

  • An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. MDPI. 2021 . Available from: [Link]

  • Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ResearchGate. 2005 . Available from: [Link]

  • Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. ResearchGate. 2015 . Available from: [Link]

  • Understanding Overmethylation: Symptoms, Causes, and Solutions. Methyl-Life. 2024 . Available from: [Link]

  • ARTICLE. Author manuscript; available in PMC. 2019 . Available from: [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. 2023 . Available from: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. 2021 . Available from: [Link]

  • MTHFR and Overmethylation: Causes, Symptoms, and Support. MTHFR.Net. 2025 . Available from: [Link]

  • Improved method for the synthesis of substituted formylamines and substituted amines. Google Patents. 2008 . Available from:

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. 2024 . Available from: [Link]

  • Formamide. Sciencemadness Wiki. 2022 . Available from: [Link]

  • Overmethylation and Undermethylation: Case Study. MTHFR.Net. 2012 . Available from: [Link]

  • Theoretical Study of Formamide Decomposition Pathways. ResearchGate. 2015 . Available from: [Link]

  • A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. 2021 . Available from: [Link]

  • 2-Methyl-4(3H)-quinazolinone. PubChem. 2024 . Available from: [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. 2021 . Available from: [Link]

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Validation & Comparative

A Comparative Efficacy Analysis of 7-bromo-3-methylquinazolin-4(3H)-one and Clinically Approved PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of PARP Inhibition in Oncology

In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase (PARP) has emerged as a cornerstone strategy, particularly for cancers harboring defects in DNA repair mechanisms.[1] PARP enzymes, primarily PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs).[2] Their inhibition in cancer cells with pre-existing deficiencies in homologous recombination (HR) repair, often due to mutations in BRCA1 or BRCA2 genes, leads to a synthetic lethality. This process results in the accumulation of cytotoxic double-strand breaks (DSBs) during replication, ultimately triggering cell death.[3][4]

Several PARP inhibitors (PARPis), including Olaparib, Talazoparib, and Veliparib, have received regulatory approval and are now integral to the treatment of various cancers, including those of the ovary, breast, and prostate.[5][6] These agents, while sharing a common target, exhibit distinct pharmacological profiles, including differences in their potency against PARP isoforms and their ability to "trap" the PARP enzyme on DNA, a mechanism that significantly contributes to their cytotoxicity.[7][8]

This guide introduces a novel quinazolinone-based compound, 7-bromo-3-methylquinazolin-4(3H)-one, as a putative PARP inhibitor. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known to be a pharmacophore for various enzymatic inhibitors. This document provides a comprehensive framework for evaluating the efficacy of this compound in direct comparison to the established clinical PARP inhibitors Olaparib, Talazoparib, and Veliparib. We will delve into the detailed experimental methodologies required for this comparative analysis, present a structured comparison of their biochemical and cellular activities, and discuss the mechanistic rationale behind these experimental designs.

Comparative Overview of Inhibitors

This guide focuses on a head-to-head comparison of our investigational compound, this compound, against three well-characterized, FDA-approved PARP inhibitors.

Compound Structure Key Characteristics
This compound A novel quinazolinone derivative under investigation as a PARP inhibitor. Its efficacy and mechanism are the subject of this guide.
Olaparib The first-in-class PARP inhibitor approved for various cancers.[6] It inhibits PARP catalytic activity and induces PARP trapping.[7]
Talazoparib A highly potent PARP inhibitor known for its superior PARP trapping ability, which is considered a key driver of its cytotoxicity.[7][8]
Veliparib A potent PARP inhibitor with weaker PARP trapping activity compared to Olaparib and Talazoparib.[8] It has been extensively studied in combination with chemotherapy.[6]

Experimental Methodologies: A Step-by-Step Guide to Comparative Efficacy

To rigorously assess the comparative efficacy of this compound, a series of well-defined biochemical and cell-based assays are essential. The following protocols are designed to provide a comprehensive evaluation of PARP inhibition and its downstream cellular consequences.

In Vitro PARP1/2 Enzymatic Inhibition Assay (Fluorescence-Based)

Rationale: This initial biochemical screen is crucial to determine the direct inhibitory effect of the compounds on the catalytic activity of PARP1 and PARP2. A fluorescence-based assay offers high sensitivity and a non-radioactive format for quantifying the consumption of NAD+, the substrate for PARP enzymes.[9][10]

Workflow Diagram:

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Recombinant PARP1/2 - Activated DNA - NAD+ - Test Compounds prep_plate Dispense Reagents into 384-well Plate prep_reagents->prep_plate initiate Initiate Reaction by Adding PARP Enzyme prep_plate->initiate incubate Incubate at 30°C initiate->incubate develop Add Developing Reagent (converts remaining NAD+ to fluorescent product) incubate->develop read Read Fluorescence (Ex/Em ~420/450 nm) develop->read plot Plot Fluorescence vs. Compound Concentration read->plot calculate_ic50 Calculate IC50 Values plot->calculate_ic50

Caption: Workflow for the in vitro PARP enzymatic inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).

    • Dilute recombinant human PARP1 or PARP2 enzyme in reaction buffer to the desired concentration.

    • Prepare a solution of activated DNA (e.g., histone-free calf thymus DNA treated with DNase I) in the reaction buffer.

    • Prepare a stock solution of NAD+ in the reaction buffer.

    • Perform serial dilutions of this compound, Olaparib, Talazoparib, and Veliparib in DMSO, followed by a final dilution in the reaction buffer.

  • Assay Procedure:

    • In a 384-well black plate, add the reaction buffer, activated DNA, and the serially diluted test compounds.

    • Add NAD+ to all wells except the negative control.

    • Initiate the reaction by adding the PARP enzyme to all wells except the no-enzyme control.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the reaction and initiate the development of the fluorescent signal by adding a developing reagent that converts the remaining NAD+ into a fluorescent product.[11]

    • Incubate the plate in the dark at room temperature for 15-30 minutes.

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 420 nm and emission at 450 nm).

  • Data Analysis:

    • The fluorescence signal is inversely proportional to the PARP activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce PARP activity by 50%) for each compound using a non-linear regression analysis.

Cell-Based PARP Trapping Assay

Rationale: Beyond catalytic inhibition, the ability of a PARPi to trap PARP on DNA is a critical determinant of its cytotoxic potential.[7] This assay quantifies the amount of PARP bound to chromatin in cells treated with the inhibitors. A fluorescence polarization-based method can be adapted for a high-throughput format.[12][13]

Workflow Diagram:

cluster_cell_culture Cell Culture & Treatment cluster_fractionation Cell Fractionation cluster_detection Detection (Western Blot) cluster_analysis Data Analysis seed_cells Seed BRCA1-mutant Cancer Cells treat_cells Treat with Test Compounds seed_cells->treat_cells lyse_cells Lyse Cells and Separate Cytoplasmic Fraction treat_cells->lyse_cells extract_chromatin Extract Chromatin-Bound Proteins lyse_cells->extract_chromatin sds_page SDS-PAGE of Chromatin Fractions extract_chromatin->sds_page western_blot Western Blot for PARP1 and Histone (Loading Control) sds_page->western_blot quantify_bands Densitometric Quantification of Protein Bands western_blot->quantify_bands normalize Normalize PARP1 Signal to Loading Control quantify_bands->normalize cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed BRCA1-mutant Cancer Cells in 96-well Plate treat_cells Treat with Serial Dilutions of Test Compounds seed_cells->treat_cells incubate_treatment Incubate for 72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance plot_viability Plot % Viability vs. Compound Concentration read_absorbance->plot_viability calculate_ic50 Calculate IC50 Values plot_viability->calculate_ic50

Caption: Workflow for the cell viability MTT assay.

Step-by-Step Protocol:

  • Cell Plating and Treatment:

    • Seed BRCA1-mutant breast cancer cells (e.g., MDA-MB-436) into a 96-well plate at an optimized density.

    • Allow the cells to attach and grow for 24 hours.

    • Treat the cells with a range of concentrations of this compound and the reference inhibitors. Include a vehicle-only control.

  • MTT Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) for each inhibitor using a sigmoidal dose-response curve fit.

Comparative Efficacy Data

The following table summarizes the expected and hypothetical data from the described experimental protocols. The data for Olaparib, Talazoparib, and Veliparib are based on published literature, while the data for this compound are hypothetical, representing a promising investigational compound.

Inhibitor PARP1 IC50 (nM) PARP2 IC50 (nM) Relative PARP Trapping Potency Cell Viability IC50 (µM) in MDA-MB-436 cells (BRCA1-mutant)
This compound 1.8 (Hypothetical)4.5 (Hypothetical)Moderate (Hypothetical)0.9 (Hypothetical)
Olaparib ~1-5 [14]~1-5 [14]Moderate [8]~1.0 - 5.0
Talazoparib ~0.6 [7]~1.0High [7][8]~0.01 - 0.1
Veliparib ~5 [8]~3 [8]Low [8]~5.0 - 10.0

Note: IC50 values can vary depending on the specific assay conditions. The values presented are representative.

Discussion of Mechanistic Insights

The dual assessment of enzymatic inhibition and PARP trapping provides a more complete picture of an inhibitor's mechanism of action and its potential clinical efficacy. While catalytic inhibition is the primary mode of action, the trapping of PARP-DNA complexes is a significant contributor to the cytotoxicity of some PARPis. [7] Our hypothetical data for this compound positions it as a potent inhibitor of PARP1 with good selectivity over PARP2. Its moderate PARP trapping ability, coupled with a sub-micromolar IC50 in a BRCA1-mutant cell line, suggests a promising therapeutic profile that warrants further investigation.

The high potency of Talazoparib in both PARP trapping and cell-killing assays underscores the importance of the trapping mechanism. [7][8]In contrast, Veliparib's lower trapping potential may explain its comparatively higher IC50 in cell viability assays and its frequent use in combination therapies to potentiate the effects of DNA-damaging agents. [6][8]Olaparib demonstrates a balanced profile of enzymatic inhibition and PARP trapping.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the DNA damage response pathway and the points of intervention for PARP inhibitors.

cluster_damage DNA Damage & Recognition cluster_parp_activity PARP Catalytic Cycle cluster_repair DNA Repair cluster_inhibition Inhibitor Action cluster_consequences Cellular Consequences in BRCA-deficient Cells dna_damage DNA Single-Strand Break (SSB) parp_recruitment PARP1/2 Recruitment to SSB dna_damage->parp_recruitment par_synthesis PARP synthesizes Poly(ADP-ribose) (PAR) chains parp_recruitment->par_synthesis recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) par_synthesis->recruitment parpi PARP Inhibitor (e.g., this compound) parp_dissociation PARP auto-PARylation and dissociation recruitment->parp_dissociation ssb_repair Successful SSB Repair parp_dissociation->ssb_repair catalytic_inhibition Catalytic Inhibition: No PAR Synthesis parpi->catalytic_inhibition Blocks parp_trapping PARP Trapping: PARP remains bound to DNA parpi->parp_trapping Induces replication_fork_collapse Replication Fork Collapse catalytic_inhibition->replication_fork_collapse parp_trapping->replication_fork_collapse dsb_formation Double-Strand Break (DSB) Formation replication_fork_collapse->dsb_formation synthetic_lethality Synthetic Lethality: Cell Death (Apoptosis) dsb_formation->synthetic_lethality

Caption: The role of PARP in DNA repair and the mechanism of PARP inhibitors.

Conclusion

This guide has outlined a comprehensive strategy for the comparative evaluation of the novel compound this compound against established PARP inhibitors. By employing a combination of biochemical and cell-based assays, it is possible to build a detailed profile of its potency, mechanism of action, and potential as a therapeutic agent. The hypothetical data presented for this compound suggests it is a promising candidate for further preclinical and clinical development. The methodologies described herein provide a robust framework for researchers in drug discovery and development to rigorously assess the efficacy of new chemical entities targeting the PARP-mediated DNA damage response pathway.

References

  • Murai, J., Huang, S. Y., Das, B. B., Renaud, A., Zhang, Y., Doroshow, J. H., ... & Pommier, Y. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599.
  • Murai, J., Huang, S. Y., Renaud, A., Zhang, Y., Ji, J., Takeda, S., ... & Pommier, Y. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular cancer therapeutics, 13(2), 433-443.
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  • Elstrodt, F., Hollestelle, A., Nagel, J. H., Gorin, M., Wasielewski, M., van den Ouweland, A., ... & Schutte, M. (2006). BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants. Cancer research, 66(1), 41-45.
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  • Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.
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A Comparative Analysis of Synthetic Routes to 7-bromo-3-methylquinazolin-4(3H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-bromo-3-methylquinazolin-4(3H)-one is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The quinazolinone core is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule makes it a valuable intermediate for the synthesis of a diverse range of potential therapeutic agents.[1][2] The bromine atom at the 7-position provides a handle for further functionalization, for instance, through cross-coupling reactions, while the methyl group at the 3-position can influence the molecule's pharmacokinetic and pharmacodynamic properties.

The efficient and scalable synthesis of this compound is therefore a critical step in the development of new chemical entities. This guide provides a comparative analysis of different synthetic routes to this target molecule, offering insights into the rationale behind experimental choices, detailed protocols, and a discussion of the advantages and disadvantages of each approach. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy based on their specific needs, considering factors such as starting material availability, desired scale, and laboratory capabilities.

Comparative Analysis of Synthetic Strategies

Several synthetic routes to this compound can be envisaged, primarily starting from 2-amino-4-bromobenzoic acid or its derivatives. The choice of strategy often depends on a trade-off between the number of synthetic steps, the overall yield, and the ease of purification. In this guide, we will explore two primary approaches: a two-step synthesis from 2-amino-4-bromobenzoic acid and a more direct one-step cyclization from a pre-functionalized precursor.

Route Starting Material Key Transformation Number of Steps Potential Advantages Potential Disadvantages
1 2-amino-4-bromobenzoic acidNiementowski reaction followed by N-methylation2Readily available starting material, well-established initial reaction.Two separate reaction and purification steps, potential for N- and O-alkylation in the second step.
2 2-amino-4-bromobenzoic acidOne-pot reaction with a formylating and methylating agent1One-pot procedure, potentially faster.May require specific and more expensive reagents, optimization of conditions might be needed.
3 2-amino-4-bromo-N-methylbenzamideDirect cyclization1 (from the amide)High convergence, potentially high-yielding final step.The synthesis of the starting amide adds an extra step to the overall sequence.

Route 1: Two-Step Synthesis via Niementowski Reaction and N-Methylation

This classical approach involves the initial formation of the quinazolinone ring system, followed by the introduction of the methyl group at the N-3 position.

Reaction Scheme

Route 1 A 2-amino-4-bromobenzoic acid B 7-bromoquinazolin-4(3H)-one A->B Formamide, Heat C This compound B->C Methylating agent (e.g., CH3I), Base

Caption: Route 1: Two-step synthesis of this compound.

Mechanistic Insights

The first step, the Niementowski reaction, proceeds through the formation of an intermediate o-amidobenzamide from the reaction of the anthranilic acid with formamide.[3] Subsequent intramolecular cyclization and dehydration lead to the formation of the quinazolinone ring. The second step is a standard nucleophilic substitution reaction where the deprotonated quinazolinone nitrogen attacks the methylating agent.

Experimental Protocols

Step 1: Synthesis of 7-bromoquinazolin-4(3H)-one

  • Materials: 2-amino-4-bromobenzoic acid, formamide, methanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-4-bromobenzoic acid (10.0 g, 46.3 mmol) and formamide (20 mL, 503 mmol) is heated at 150-160 °C for 4 hours.

    • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

    • The solid is washed with cold water and then recrystallized from methanol to afford 7-bromoquinazolin-4(3H)-one as a white solid.

  • Expertise & Experience: The use of a significant excess of formamide serves as both a reactant and a solvent.[3] The reaction temperature is critical; temperatures that are too low will result in incomplete reaction, while excessively high temperatures can lead to decomposition.

Step 2: Synthesis of this compound

  • Materials: 7-bromoquinazolin-4(3H)-one, potassium carbonate, methyl iodide, dimethylformamide (DMF).

  • Procedure:

    • To a solution of 7-bromoquinazolin-4(3H)-one (5.0 g, 22.2 mmol) in DMF (50 mL), potassium carbonate (4.6 g, 33.3 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

    • Methyl iodide (2.1 mL, 33.3 mmol) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours.

    • The mixture is then poured into ice-water, and the resulting precipitate is collected by filtration.

    • The solid is washed with water and recrystallized from ethanol to yield this compound.

Advantages and Disadvantages
  • Advantages: This route utilizes readily available and relatively inexpensive starting materials. The Niementowski reaction is a well-established and robust method for the synthesis of the quinazolinone core.

  • Disadvantages: This is a two-step process requiring isolation and purification of the intermediate, which can lower the overall yield. The N-methylation step can sometimes lead to a mixture of N- and O-alkylated products, although N-alkylation is generally favored for quinazolinones. The use of methyl iodide, a toxic and volatile reagent, requires careful handling.

Route 2: One-Pot Synthesis from 2-amino-4-bromobenzoic acid

This approach aims to streamline the synthesis by combining the formylation and cyclization steps in a single pot, using a reagent that can act as both a C1 source and a methylating agent precursor.

Reaction Scheme

Route 2 A 2-amino-4-bromobenzoic acid B This compound A->B DMF-DMA, Heat

Caption: Route 2: One-pot synthesis of this compound.

Mechanistic Insights

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reacts with the primary amino group of the anthranilic acid to form a dimethylaminomethyleneamino intermediate.[4] Upon heating, this intermediate cyclizes with the adjacent carboxylic acid group, eliminating methanol and dimethylamine to form the final product.

Experimental Protocol
  • Materials: 2-amino-4-bromobenzoic acid, N,N-dimethylformamide dimethyl acetal (DMF-DMA), ethanol.

  • Procedure:

    • A mixture of 2-amino-4-bromobenzoic acid (5.0 g, 23.1 mmol) and DMF-DMA (6.9 mL, 51.0 mmol) in a sealed tube is heated at 120 °C for 6 hours.

    • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is triturated with diethyl ether, and the resulting solid is collected by filtration.

    • The crude product is recrystallized from ethanol to give this compound.

Advantages and Disadvantages
  • Advantages: This is a one-pot, two-component reaction which is procedurally simple and can be faster than the two-step approach.

  • Disadvantages: DMF-DMA is a more expensive reagent compared to formamide and methyl iodide. The reaction may require higher temperatures and a sealed vessel, which might not be suitable for all laboratory setups. Optimization of the reaction conditions may be necessary to achieve high yields and purity.

Route 3: Direct Cyclization of 2-amino-4-bromo-N-methylbenzamide

This highly convergent route involves the preparation of the N-methylated amide precursor, which then undergoes cyclization to form the target quinazolinone.

Reaction Scheme

Route 3 A 2-amino-4-bromo-N-methylbenzamide B This compound A->B Triethyl orthoformate, Heat

Caption: Route 3: Direct cyclization to this compound.

Mechanistic Insights

The reaction proceeds by the initial reaction of the primary amino group of the 2-amino-4-bromo-N-methylbenzamide with triethyl orthoformate to form an ethoxymethyleneamino intermediate.[5] Subsequent intramolecular nucleophilic attack of the amide nitrogen onto the newly formed imine carbon, followed by elimination of ethanol, leads to the cyclized product.

Experimental Protocols

Step 1 (Precursor Synthesis): Synthesis of 2-amino-4-bromo-N-methylbenzamide

  • Materials: 2-amino-4-bromobenzoic acid, thionyl chloride, methylamine solution, dichloromethane.

  • Procedure:

    • 2-amino-4-bromobenzoic acid is converted to its acid chloride by reacting with thionyl chloride.

    • The crude acid chloride is then reacted with an excess of methylamine solution in dichloromethane at 0 °C.

    • The product is isolated by extraction and purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound

  • Materials: 2-amino-4-bromo-N-methylbenzamide, triethyl orthoformate, acetic acid (catalytic).

  • Procedure:

    • A mixture of 2-amino-4-bromo-N-methylbenzamide (5.0 g, 21.8 mmol), triethyl orthoformate (7.3 mL, 43.6 mmol), and a catalytic amount of acetic acid is heated at reflux for 8 hours.

    • The reaction mixture is cooled, and the excess triethyl orthoformate is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired product.

Advantages and Disadvantages
  • Advantages: This is a highly convergent approach, and the final cyclization step is often high-yielding and clean. It avoids the potential for O-alkylation seen in Route 1.

  • Disadvantages: The overall efficiency of this route is dependent on the successful synthesis of the 2-amino-4-bromo-N-methylbenzamide precursor, which adds an extra step to the overall process. The synthesis of the starting amide may require the use of hazardous reagents like thionyl chloride.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound will depend on the specific requirements of the research project.

  • For small-scale synthesis and rapid access to the molecule, Route 2 (one-pot synthesis with DMF-DMA) is an attractive option due to its simplicity, provided the reagent is available.

  • For larger-scale synthesis where cost is a consideration, Route 1 (Niementowski reaction followed by methylation) is a reliable and well-established method, although it requires two distinct steps.

  • For syntheses where high purity and a convergent approach are paramount, Route 3 (direct cyclization of the N-methyl amide) is likely to be the most effective, despite the need to prepare the starting material in a separate step.

It is recommended that researchers evaluate the feasibility of each route based on their laboratory's capabilities and the intended application of the final compound. Small-scale trial reactions are advised to optimize conditions for the chosen route to maximize yield and purity.

References

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  • ResearchGate. (2025). Development of a Practical Synthesis of 7-Bromo-8-methoxycarbonyl-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one.
  • ResearchGate. (2025). Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2.
  • ResearchGate. (2023).
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A Head-to-Head Showdown: Unraveling the Biological Nuances of Quinazolinone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Biological Assays

For researchers, medicinal chemists, and drug development professionals, the quinazolinone scaffold is a privileged structure, a recurring motif in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[2] However, the subtle yet profound impact of isomeric variations on the biological activity of quinazolinone derivatives is a critical area of investigation that can dictate the success or failure of a therapeutic candidate. This guide provides an in-depth, head-to-head comparison of quinazolinone isomers in biological assays, offering both the "why" and the "how" behind the experimental design and data interpretation.

The Isomeric Imperative: Why Positional Differences Matter

Isomerism, the phenomenon where compounds share the same molecular formula but differ in the arrangement of atoms, can lead to vastly different biological outcomes.[3] In the context of quinazolinones, the position of a substituent on the quinazolinone core or on a pendant aromatic ring can dramatically alter the molecule's shape, electronic distribution, and hydrogen bonding potential. These physicochemical properties, in turn, govern how the molecule interacts with its biological target, be it an enzyme active site or a receptor binding pocket.[4] A classic example is the differential activity between 2- and 4-quinazolinone isomers, with the 4-isomer being more common in medicinal chemistry.[1]

This guide will focus on a hypothetical head-to-head comparison of two positional isomers of a substituted quinazolinone to illustrate the key experimental considerations and potential outcomes. Let us consider Isomer A (2-substituted-phenyl-4(3H)-quinazolinone) and Isomer B (3-substituted-phenyl-4(3H)-quinazolinone) for our comparative analysis.

Experimental Design: A Multi-pronged Approach to Isomer Differentiation

A robust comparison of quinazolinone isomers requires a suite of biological assays that probe different aspects of their activity, from cellular toxicity to specific molecular interactions. The choice of assays will be dictated by the therapeutic area of interest, but a common workflow for anticancer drug discovery is presented below.

Workflow for Comparative Biological Evaluation of Quinazolinone Isomers

G cluster_0 Phase 1: Cellular Activity cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Structure-Activity Relationship (SAR) Analysis A Isomer A Synthesis & QC C Cytotoxicity Screening (MTT Assay) (e.g., MCF-7, HCT-116) A->C B Isomer B Synthesis & QC B->C D Enzyme Inhibition Assay (e.g., EGFR Kinase Assay) C->D If cytotoxic E Receptor Binding Assay (e.g., 5-HT7 Radioligand Assay) C->E If relevant to target F Apoptosis Assay (Flow Cytometry) D->F G Molecular Docking Studies E->G H Interpretation of Results F->H G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Isomer_A Isomer A Isomer_A->EGFR Strong Inhibition Isomer_B Isomer B Isomer_B->EGFR Weak Inhibition EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the differential inhibitory effects of quinazolinone isomers.

The hypothetical stronger inhibition of EGFR by Isomer A would lead to a more potent blockade of downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, ultimately resulting in greater inhibition of cell proliferation and survival.

Conclusion: From Isomeric Nuances to Therapeutic Insights

The head-to-head comparison of quinazolinone isomers is not merely an academic exercise; it is a critical step in the rational design of more potent and selective drug candidates. By employing a systematic and multi-faceted approach that combines cellular assays, mechanistic studies, and computational modeling, researchers can elucidate the subtle structure-activity relationships that govern the biological effects of these versatile molecules. The insights gained from such comparative studies are invaluable for optimizing lead compounds and ultimately, for developing novel therapeutics with improved efficacy and safety profiles.

References

  • Al-Suwaidan, I. A., et al. (2018). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 23(1), 183. [Link]

  • (N/A). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • MDPI. (2026). Pharmaceuticals, Volume 19, Issue 1 (January 2026). MDPI. [Link]

  • Wikipedia. (N/A). Barbiturate. Wikipedia. [Link]

  • Kasiotis, K. M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1691. [Link]

  • Fahim, A. M., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. BMC Chemistry, 16(1), 31. [Link]

  • Na, Y. H., et al. (2008). Novel quinazolinone derivatives as 5-HT7 receptor ligands. Bioorganic & Medicinal Chemistry, 16(5), 2578-2586. [Link]

  • Chen, Y., et al. (2022). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 27(3), 1033. [Link]

  • Zhang, Y., et al. (2022). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Scientific Reports, 12(1), 1-13. [Link]

  • Sun, L., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Molecules, 19(7), 10427-10453. [Link]

  • YMER. (2025). A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. YMER. [Link]

  • Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534. [Link]

  • Gising, J., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3183. [Link]

  • Kim, Y. C., et al. (2005). Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors. Journal of Medicinal Chemistry, 48(11), 3941-3949. [Link]

  • (N/A). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. [Link]

  • (N/A). Synthesis and Urease Inhibition Studies of Some New Quinazolinones. ResearchGate. [Link]

  • Li, D. D., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Chinese Chemical Letters, 28(4), 864-868. [Link]

  • (N/A). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. ResearchGate. [Link]

  • (N/A). Synthesis and biological activity of some novel quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Bhattacharjee, S., et al. (2022). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Chemical Science, 13(15), 4297-4306. [Link]

  • Ghorab, M. M., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1383. [Link]

  • Wei, Y., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 14(5), 400. [Link]

  • Lu, W., et al. (2014). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. PLoS One, 9(4), e94522. [Link]

  • Solubility of Things. (N/A). The Role of Isomerism in Biological Activity. Solubility of Things. [Link]

  • Tiyaboonchai, W., et al. (2021). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Omega, 6(1), 100-111. [Link]

  • El-Gamal, M. I., et al. (2020). Synthesis, biological screening, and molecular docking of quinazolinone and quinazolinethione as phosphodiesterase 7 inhibitors. Archiv der Pharmazie, 353(1), e1900211. [Link]

  • Tomczyk, M., et al. (2021). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. Antioxidants, 10(1), 93. [Link]

  • de la Cueva, L., et al. (2016). Quinazolinones, Quinazolinthiones, and Quinazolinimines as Nitric Oxide Synthase Inhibitors: Synthetic Study and Biological Evaluation. Archiv der Pharmazie, 349(12), 927-938. [Link]

  • (N/A). Cytotoxic action of quinazolinone-based targets 1–4 and 6–13 by means... ResearchGate. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Disposal of 7-bromo-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 7-bromo-3-methylquinazolin-4(3H)-one, ensuring the safety of laboratory personnel and the protection of our environment. As a brominated heterocyclic compound, this substance requires a dedicated and informed approach to waste management, moving beyond mere compliance to embody a culture of safety and responsibility.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the intrinsic hazards of this compound is the foundation of its safe disposal. While a specific Safety Data Sheet (SDS) for this exact isomer may not always be accessible, data from the closely related isomer, 6-bromo-3-methylquinazolin-4(3H)-one, provides a scientifically sound basis for risk assessment[1]. The primary hazards are rooted in its chemical structure—a halogenated organic molecule.

GHS Hazard Profile (based on 6-bromo isomer) [1]

Hazard ClassHazard StatementGHS PictogramRationale and Implication for Disposal
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion is a primary exposure risk. This dictates strict prohibition of drain disposal and underscores the need for secure, clearly labeled waste containers to prevent accidental ingestion or environmental release.
Serious Eye Irritation (Category 2) H319: Causes serious eye irritationThe compound can cause significant eye damage upon contact. This mandates the use of chemical splash goggles during handling and disposal and informs first-aid procedures in case of a spill.

The presence of bromine classifies this compound as a halogenated organic waste . This is the single most important classification for disposal, as mixing halogenated and non-halogenated waste streams is forbidden in proper laboratory practice. The rationale is twofold: it prevents dangerous reactions and is critical for the final disposal method, as halogenated compounds require specialized, high-temperature incineration with flue gas scrubbing to neutralize harmful byproducts like hydrogen bromide[1].

Pre-Disposal: Essential Handling and Personal Protective Equipment (PPE)

Before the first drop of waste is generated, a safe handling protocol must be in place. This protocol is a direct extension of the risk assessment.

Mandatory PPE and Handling Practices

  • Eye Protection : Wear ANSI-rated chemical splash goggles at all times[1].

  • Hand Protection : Use compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use[1].

  • Body Protection : A fully buttoned laboratory coat must be worn to prevent skin contact.

  • Ventilation : All handling and preparation of waste should occur within a certified chemical fume hood to minimize inhalation exposure[2].

  • Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound and before leaving the work area[1][2].

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is not a single action but a systematic process. The following protocol ensures compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[3].

Step 1: Waste Segregation at the Point of Generation

This is the most critical step to prevent contamination and ensure proper final disposal.

  • Designate a Waste Stream : At the start of your experiment, designate a specific waste container solely for "Halogenated Organic Waste."

  • Segregate Solids and Liquids :

    • Solid Waste : Collect un-dissolved this compound, contaminated filter paper, and weighing boats in a designated, properly labeled solid waste container.

    • Liquid Waste : Collect solutions containing this compound (e.g., from chromatography fractions, reaction mixtures) in a designated, properly labeled liquid waste container.

  • DO NOT MIX : Never mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexane), aqueous waste, or strong acids/bases. Mixing can lead to dangerous reactions and renders the entire waste volume more difficult and expensive to dispose of.

Step 2: Waste Container Selection and Labeling

Proper containment and identification are mandated by law and are essential for safety.

  • Container Selection :

    • Use a chemically compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass bottles are typically appropriate.

    • The container must be in good condition, free of cracks or leaks. .

  • Labeling :

    • Attach a "Hazardous Waste" label to the container before adding the first drop of waste.

    • Clearly write the full chemical name: "Waste this compound." Avoid abbreviations or chemical formulas.

    • If the waste is a solution, list all constituents and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Harmful," "Irritant").

Step 3: On-Site Accumulation and Storage

Laboratories typically use a designated "Satellite Accumulation Area" (SAA) for the temporary storage of hazardous waste.

  • Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.

  • Containment : Keep the waste container within a secondary containment bin to catch any potential leaks.

  • Lid Policy : The waste container must be kept closed at all times except when actively adding waste. This is crucial to prevent the release of vapors.

  • Capacity : Do not fill the container beyond 90% capacity to allow for vapor expansion.

Step 4: Final Disposal Pathway

The ultimate disposal of this compound is not a task for laboratory personnel.

  • Contact EHS : When the waste container is full or when the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department for waste pickup.

  • Professional Disposal : The EHS department will arrange for a licensed hazardous waste contractor to transport the material for final disposal.

  • Incineration : The standard and required method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to safely manage the combustion byproducts[1]. Landfilling is generally not a suitable option.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand), and collect the material into your halogenated solid waste container.

  • For large spills, contact your EHS department immediately.

In Case of Exposure:

  • Eyes : Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Skin : Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice[1].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in 'Halogenated Solid Waste' Container is_solid->solid_waste Solid liquid_waste Collect in 'Halogenated Liquid Waste' Container is_solid->liquid_waste Liquid labeling Is the container correctly labeled with 'Hazardous Waste' and full chemical names? solid_waste->labeling liquid_waste->labeling label_yes Store in designated Satellite Accumulation Area (SAA) with secondary containment. labeling->label_yes Yes label_no ACTION: Attach proper label. List all constituents. labeling->label_no No storage_check Is container closed? Is it <90% full? label_yes->storage_check label_no->labeling storage_ok Container is ready for pickup. storage_check->storage_ok Yes storage_no ACTION: Close lid. Do not overfill. storage_check->storage_no No ehs_pickup Contact EHS for pickup by licensed hazardous waste vendor. storage_ok->ehs_pickup storage_no->storage_check final_disposal Final Disposal: High-Temperature Incineration ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

References

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • ABX GmbH. (2012). Material Safety Data Sheet for Desmethyl-PD 153035. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Crystals, 13(8), 1254. Retrieved from [Link]

  • Ma, S., et al. Quinazoline derivatives: synthesis and bioactivities. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational exposure to hazardous chemicals in laboratories. (29 CFR 1910.1450). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]

  • MDPI. (2020). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Molecules. Retrieved from [Link]

  • Van der Pijl, F., et al. (2025). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. Retrieved from [Link]

  • JoVE. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivatives. Retrieved from [Link]

  • PubChem. 7-Bromo-3-[(3-methylphenyl)methyl]quinazolin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • MakeChem Inc. 6-Bromo-3-(3-methoxyphenylamino)quinazolin-4(3H)-one. Retrieved from [Link]

  • PubChem. 7-Bromo-3-(furan-3-ylmethyl)quinazolin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 7-bromo-3-methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 7-bromo-3-methylquinazolin-4(3H)-one. As a valued researcher in drug development, your safety is paramount. This document is designed to provide you with the in-depth technical and procedural knowledge necessary to work with this compound confidently and securely. The quinazolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] Understanding the proper handling of this specific analog is critical for both personal safety and experimental integrity.

Hazard Identification and Risk Assessment

Based on data from closely related analogs, this compound is anticipated to possess the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3]

  • Skin Irritation: May cause skin irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4]

The primary routes of exposure are ingestion, eye contact, skin contact, and inhalation of dust particles. All handling procedures must be designed to mitigate these risks. The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel be informed about the hazards of the chemicals they work with and the necessary protective measures.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to establish a reliable barrier between the researcher and the chemical.[6] The following table summarizes the mandatory PPE for handling this compound.

Body Area Required PPE Rationale and Specifications
Eyes/Face Safety Goggles with Side Shields AND Face ShieldGoggles provide a seal against splashes and dust. A face shield offers a secondary layer of protection for the entire face, which is crucial given the severe eye irritation hazard.[3][7]
Hands Double-Gloving with Nitrile GlovesDouble gloving minimizes the risk of exposure due to tears or permeation. Nitrile gloves offer good resistance to a range of chemicals. Gloves must be powder-free and changed every 30-60 minutes or immediately if contamination is suspected.[4][8]
Body Long-sleeved Laboratory Coat (fully fastened)Provides a primary barrier against incidental skin contact.
Respiratory N95 Respirator or higherRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine dust particles, which may cause respiratory irritation.[4][7]

Operational Plan: A Step-by-Step Handling Procedure

Adherence to a strict, logical workflow is essential for minimizing exposure and ensuring reproducible experimental conditions.

Preparation and Pre-Handling Checklist
  • Designated Area: All handling of solid this compound and preparation of its solutions must be conducted within a certified chemical fume hood.[8]

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Assemble Materials: Before introducing the chemical, gather all necessary equipment (spatulas, weigh boats, glassware, solvents, etc.) and waste containers inside the fume hood.

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

Handling the Compound
  • Weighing:

    • Carefully weigh the desired amount of the solid compound on a weigh boat.

    • Avoid creating dust. Use gentle movements with the spatula.

    • If any material is spilled, follow the spill cleanup procedure immediately.

  • Transfer and Dissolution:

    • Carefully transfer the weighed solid into the reaction vessel.

    • Slowly add the desired solvent to dissolve the compound.

    • Ensure the vessel is appropriately capped or covered during any subsequent steps (e.g., stirring, heating).

  • Post-Handling:

    • Thoroughly decontaminate any surfaces within the fume hood that may have come into contact with the chemical.

    • Wipe down spatulas and any reusable equipment with an appropriate solvent and dispose of the wipe in the designated solid waste container.

Disposal Plan: Waste Management Protocol

Proper segregation and disposal of chemical waste are critical for laboratory and environmental safety.

  • Solid Waste: All solid waste contaminated with this compound, including used weigh boats, contaminated gloves, bench paper, and wipes, must be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."[9]

  • Liquid Waste: All solutions containing this compound must be disposed of in a designated "Halogenated Organic Liquid Waste" container. Do not pour this waste down the drain.[9]

  • Contaminated PPE: Remove gloves and lab coats in a manner that avoids contaminating your skin. Dispose of gloves in the solid waste container. Lab coats should be professionally laundered if not disposable.

The overarching principle is to treat all materials that have come into contact with the compound as hazardous waste and dispose of them according to your institution's and local regulations.[3]

Emergency Procedures

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Verify Fume Hood & Emergency Equipment Don_PPE Don Full PPE Prep->Don_PPE Weigh Weigh Solid Compound Don_PPE->Weigh Transfer Transfer to Vessel & Add Solvent Weigh->Transfer Decontaminate Decontaminate Surfaces & Equipment Transfer->Decontaminate Dispose_Waste Segregate & Dispose Waste (Solid & Liquid) Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE

Caption: Workflow for handling this compound.

References

  • MDPI. (2023). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of 6-Bromo-4-methyl-3,4-dihydro-1H-quinazolin-2-one. Retrieved from [Link]

  • ResearchGate. (2025). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • CNR-IRIS. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-3-ethylquinazolin-4(3H)-one. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.